Benzene-1,2,3-tricarboxylic acid
Description
The exact mass of the compound 1,2,3-Benzenetricarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401092. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMDYLWCYJJYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018142 | |
| Record name | 1,2,3-Benzenetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to almost white crystalline powder; [Acros Organics MSDS] | |
| Record name | Benzene 1,2,3-tricarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20279 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000003 [mmHg] | |
| Record name | Benzene 1,2,3-tricarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20279 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
569-51-7 | |
| Record name | 1,2,3-Benzenetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene 1,2,3-tricarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEMIMELLITIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Benzenetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-BENZENETRICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKU8PTZ7M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzene-1,2,3-Tricarboxylic Acid: A Fundamental Properties Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzene-1,2,3-tricarboxylic acid, also known as hemimellitic acid, is an aromatic tricarboxylic acid with a unique substitution pattern that underpins its utility in diverse scientific fields. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and characterization of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and highlighting its role as a versatile building block in organic synthesis, materials science, and medicinal chemistry. While the direct involvement of this compound in specific signaling pathways is not yet established, this guide explores its known biological effects and the significant bioactivities of its derivatives.
Chemical and Physical Properties
This compound is a colorless, crystalline solid.[1][2] Its core structure consists of a benzene (B151609) ring substituted with three carboxylic acid groups at adjacent positions. This arrangement of functional groups dictates its physical and chemical behavior, including its solubility, acidity, and ability to coordinate with metal ions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆O₆ | [2] |
| Molar Mass | 210.14 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 190-192 °C | [2] |
| Boiling Point | Decomposes | N/A |
| Density | 1.79 g/cm³ | N/A |
| Solubility in Water | Soluble | N/A |
| Acidity (pKa) | pKa1 = 2.88, pKa2 = 4.10, pKa3 = 5.78 | N/A |
| CAS Number | 569-51-7 | [2] |
Synthesis and Characterization
The primary route for the synthesis of this compound is the oxidation of 1,2,3-trimethylbenzene (B126466) (hemimellitene).[2] Strong oxidizing agents, such as potassium permanganate (B83412), are typically employed for this transformation.
Experimental Protocol: Synthesis via Oxidation
This protocol describes a general method for the oxidation of 1,2,3-trimethylbenzene to this compound using potassium permanganate.
Materials:
-
1,2,3-Trimethylbenzene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄), dilute
-
Distilled water
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare an alkaline solution of potassium permanganate by dissolving KMnO₄ and sodium carbonate in distilled water.
-
Add 1,2,3-trimethylbenzene to the flask.
-
Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide.
-
Continue the reflux until the purple color is no longer visible, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid. This compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold distilled water, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., water or ethanol) can be performed for further purification.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Methods
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear as a multiplet in the region of 7.5-8.5 ppm. The carboxylic acid protons are highly deshielded and appear as a broad singlet at >10 ppm.[4] |
| ¹³C NMR | Aromatic carbons appear in the range of 120-140 ppm. The carboxyl carbons are observed at lower field, typically >165 ppm. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid groups is observed around 2500-3300 cm⁻¹. A strong C=O stretch appears around 1700 cm⁻¹. C=C stretches from the aromatic ring are seen in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z = 210. Fragmentation patterns may show losses of H₂O, CO, and CO₂.[5] |
Biological Activity and Applications
While extensive research on the direct involvement of this compound in specific signaling pathways is limited, some biological effects have been reported. Furthermore, its derivatives have shown significant promise in various therapeutic areas.
Biological Effects of this compound
An in vitro study on Ehrlich ascites tumor cells demonstrated that hemimellitic acid, at concentrations above 6 to 10 mmol/l, exerts an inhibitory effect on cell multiplication.[1] This suggests a potential, though not yet fully elucidated, role in modulating cell proliferation.
Biologically Active Derivatives
The scaffold of this compound has been utilized to synthesize derivatives with notable biological activities. These derivatives often exhibit enhanced properties due to the specific spatial arrangement of functional groups.
-
Antiglycation Agents: Derivatives of benzenetricarboxylic acids have been investigated for their potential to inhibit the glycation process, which is implicated in the complications of diabetes.
-
Enzyme Inhibitors: The rigid structure and multiple functional groups of its derivatives make them suitable candidates for the design of enzyme inhibitors, where precise molecular recognition is crucial.
-
Drug Delivery Systems: Metal-Organic Frameworks (MOFs) constructed from this compound and biocompatible metal ions are being explored as carriers for targeted drug delivery.
Diagram 2: Applications of this compound
Caption: Key application areas of this compound.
Safety and Handling
This compound is classified as an irritant.[3] It can cause skin and eye irritation, as well as respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Conclusion
This compound is a valuable compound with a well-defined set of fundamental properties. Its synthesis from readily available precursors and its versatile chemical nature make it an important tool for chemists in various disciplines. While its own biological activity is a subject of ongoing investigation, its role as a scaffold for the development of novel materials and biologically active molecules is firmly established. This guide provides a solid foundation for researchers and professionals seeking to utilize this compound in their work, from understanding its core characteristics to applying it in synthetic and potentially therapeutic contexts. Further exploration into its direct biological interactions may unveil new and exciting applications in the future.
References
- 1. [The effect of benzenecarboxylic acids--in particular mellitic acid--in in vitro biological system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemimellitic acid - Wikipedia [en.wikipedia.org]
- 3. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3-Benzenetricarboxylic acid(569-51-7) 1H NMR spectrum [chemicalbook.com]
- 5. 1,2,3-Benzenetricarboxylic acid [webbook.nist.gov]
A Comprehensive Technical Guide to the Synthesis of Benzene-1,2,3-tricarboxylic Acid from 1,2,3-Trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of Benzene-1,2,3-tricarboxylic acid, also known as hemimellitic acid, from 1,2,3-trimethylbenzene (B126466) (hemimellitene). The primary synthetic route detailed is the oxidation of the three methyl groups on the aromatic ring. This document outlines the core chemical principles, detailed experimental protocols, potential side reactions, and purification strategies. Quantitative data is presented in tabular format for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, where benzenetricarboxylic acids serve as crucial building blocks.[1]
Introduction
This compound is a polycarboxylic acid with significant applications in the synthesis of polymers, metal-organic frameworks (MOFs), and as a starting material for various fine chemicals. The arrangement of its three carboxylic acid groups on the benzene (B151609) ring imparts unique chelating and structural properties. The most common and direct method for its preparation is the oxidation of the readily available precursor, 1,2,3-trimethylbenzene.[2] This guide focuses on the practical aspects of this transformation, providing a robust experimental framework.
Core Synthesis Pathway: Oxidation of 1,2,3-Trimethylbenzene
The conversion of 1,2,3-trimethylbenzene to this compound involves the oxidation of the three benzylic methyl groups to carboxylic acids. This transformation requires a strong oxidizing agent capable of cleaving the C-H bonds of the alkyl side chains.[3][4]
Reaction:
C₆H₃(CH₃)₃ + [O] → C₆H₃(COOH)₃
Several oxidizing agents can be employed for this purpose, with the most common being potassium permanganate (B83412) (KMnO₄) and nitric acid (HNO₃). This guide will primarily focus on the potassium permanganate method due to its prevalence and effectiveness in laboratory-scale synthesis.
Potassium Permanganate Oxidation
Potassium permanganate is a powerful and versatile oxidizing agent for the conversion of alkylbenzenes to their corresponding carboxylic acids.[3] The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions, and requires heating to proceed at a reasonable rate. The reaction only works if there is a hydrogen attached to the benzylic carbon.[3]
Mechanism Overview:
The precise mechanism of permanganate oxidation of alkylbenzenes is complex and thought to involve radical intermediates.[3] The initial step is believed to be the abstraction of a benzylic hydrogen atom by the permanganate ion. Subsequent oxidation steps lead to the formation of the carboxylic acid.
Experimental Protocol: Potassium Permanganate Oxidation of 1,2,3-Trimethylbenzene
This protocol is a representative procedure compiled from established methods for the oxidation of alkylbenzenes.[5] Researchers should perform a thorough risk assessment before conducting any experiment.
Materials:
-
1,2,3-Trimethylbenzene (Hemimellitene)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) (optional, for basic conditions)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (for acidification)
-
Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (B76179) (Na₂SO₃) (for quenching excess permanganate)
-
Distilled Water
-
Dichloromethane or other suitable organic solvent for extraction (optional)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3-trimethylbenzene and a sufficient amount of water. For every 1 mole of 1,2,3-trimethylbenzene, approximately 3-4 moles of potassium permanganate will be needed for the complete oxidation of all three methyl groups. The potassium permanganate should be added portion-wise to control the exothermic reaction. The reaction can be performed under neutral or slightly basic conditions (by adding NaOH or Na₂CO₃) to improve the solubility of the permanganate and the intermediate carboxylic acid salts.
-
Oxidation: Heat the reaction mixture to reflux with vigorous stirring. Add the potassium permanganate in small portions over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.[5] Continue the reflux until the purple color of the permanganate persists, indicating the completion of the oxidation.
-
Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. The excess potassium permanganate can be quenched by the addition of a reducing agent such as sodium bisulfite or sodium sulfite until the purple color disappears completely.
-
Isolation of the Product:
-
Filter the hot reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water to ensure complete recovery of the product.
-
Combine the filtrate and washings. At this stage, the this compound is present as its potassium salt, which is soluble in water.
-
Slowly acidify the clear filtrate with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, until the pH is acidic (pH ~2). The this compound will precipitate out of the solution as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid with cold water to remove any remaining inorganic salts.
-
The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 1,2,3-Trimethylbenzene | - |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [3][5] |
| Molar Ratio (KMnO₄ : Substrate) | 3:1 to 4:1 | Estimated |
| Reaction Temperature | Reflux (approx. 100 °C) | Estimated |
| Reaction Time | Several hours | Estimated |
| Expected Yield | 60-80% | Estimated |
| Product Appearance | White crystalline solid | [2] |
| Melting Point | 192-197 °C | [6] |
| Molecular Weight | 210.14 g/mol | [7] |
Potential Side Reactions and Troubleshooting
Several side reactions can occur during the oxidation process, potentially lowering the yield and purity of the desired product.
-
Incomplete Oxidation: If an insufficient amount of oxidizing agent is used or the reaction time is too short, partially oxidized products such as dimethylbenzoic acids or methyl-dicarboxylic acids may be formed.
-
Ring Oxidation: Under very harsh conditions, the aromatic ring itself can be susceptible to oxidation, leading to ring-opening and the formation of smaller aliphatic acids.[8]
-
Decarboxylation: At high temperatures, the tricarboxylic acid product may undergo decarboxylation.
Troubleshooting:
-
Low Yield: Ensure a sufficient excess of the oxidizing agent is used and that the reaction is allowed to proceed to completion. Monitor the reaction by observing the disappearance of the permanganate color.
-
Product Contamination: Thorough washing of the manganese dioxide precipitate is crucial to recover all of the product. Recrystallization is an effective method for removing impurities.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: Comparison with the literature value (192-197 °C).[6]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) will show characteristic signals for the aromatic protons and the acidic protons of the carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbonyl carbons of the carboxylic acid groups.
-
FT-IR: The infrared spectrum will exhibit a broad O-H stretch from the carboxylic acid groups and a strong C=O stretch.
-
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Conclusion
The synthesis of this compound from 1,2,3-trimethylbenzene via potassium permanganate oxidation is a robust and accessible method for laboratory-scale production. Careful control of reaction conditions and a thorough purification procedure are essential for obtaining a high yield and purity of the final product. This technical guide provides a comprehensive framework to assist researchers and professionals in successfully performing this synthesis and utilizing the product in their respective fields of research and development.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0248978) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN101759558A - Method for synthesizing trimesic acid - Google Patents [patents.google.com]
- 6. ACP - Oxygenated products formed from OH-initiated reactions of trimethylbenzene: autoxidation and accretion [acp.copernicus.org]
- 7. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
IUPAC name for hemimellitic acid and its isomers
An In-depth Technical Guide to Hemimellitic Acid and Its Isomers for Researchers and Drug Development Professionals
Hemimellitic acid and its structural isomers, trimellitic acid and trimesic acid, are fundamental building blocks in organic synthesis. As benzenetricarboxylic acids, their unique substitution patterns on the benzene (B151609) ring afford distinct chemical properties and steric arrangements, making them valuable precursors in the development of polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. This guide provides a comprehensive overview of their nomenclature, physicochemical properties, and relevant experimental protocols for synthesis and analysis.
IUPAC Nomenclature and Isomeric Forms
The term "hemimellitic acid" is a common name. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name is benzene-1,2,3-tricarboxylic acid .[1][2][3][4] It is one of three structural isomers of benzenetricarboxylic acid, all sharing the molecular formula C₉H₆O₆ and a molar mass of approximately 210.14 g/mol .[5]
The three isomers are distinguished by the substitution pattern of the three carboxylic acid groups (-COOH) on the benzene ring:
-
Hemimellitic acid (this compound): The carboxylic groups are positioned on adjacent carbon atoms (vicinal substitution).
-
Trimellitic acid (Benzene-1,2,4-tricarboxylic acid): This isomer features an asymmetric substitution pattern.[6]
-
Trimesic acid (Benzene-1,3,5-tricarboxylic acid): The carboxylic groups are arranged symmetrically on the benzene ring.[7]
Comparative Physicochemical Data
The distinct placement of the carboxyl groups significantly influences the physical and chemical properties of these isomers, such as melting point, acidity (pKa), and solubility. The following table summarizes key quantitative data for easy comparison.
| Property | Hemimellitic acid (1,2,3-) | Trimellitic acid (1,2,4-) | Trimesic acid (1,3,5-) |
| Molecular Formula | C₉H₆O₆ | C₉H₆O₆ | C₉H₆O₆ |
| Molar Mass ( g/mol ) | 210.14 | 210.14 | 210.14 |
| Melting Point (°C) | 190–192[5], ~195 (dec.)[8] | 221–222[6], 238[3] | >300[9][10], 380[11] |
| Density (g/cm³) | 1.546[8] | Not available | ~1.48[9][10] |
| Water Solubility (g/L) | 30.6 @ 19 °C[8][12] | 21 @ 25 °C[6], 19.6 @ 25 °C[3] | ~15 @ 20 °C[13], 26.9 @ 22 °C[11] |
| pKa₁ | 2.80[14][15], 2.88[8][12] | 2.52[3][14][15] | 3.12[14][15], 2.12[9][10][13] |
| pKa₂ | 4.20[14][15], 4.75[8][12] | 3.84[3][14][15] | 3.89[14][15], 4.10[9][10][13] |
| pKa₃ | 5.87[14][15], 7.13[8][12] | 5.20[3][14][15] | 4.70[14][15], 5.18[9][10][13] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of benzenetricarboxylic acids are crucial for their application in research and development.
Synthesis Protocols
The industrial preparation of these acids typically involves the oxidation of the corresponding trimethylbenzene isomers.
1. General Protocol for Synthesis of Hemimellitic and Trimellitic Acid:
This protocol describes a general method, as specific laboratory-scale procedures can vary.
-
Objective: To synthesize hemimellitic acid or trimellitic acid by oxidation of the corresponding trimethylbenzene precursor.
-
Reaction:
-
Reagents and Equipment:
-
1,2,3-Trimethylbenzene or 1,2,4-Trimethylbenzene
-
Strong oxidizing agent (e.g., nitric acid, potassium permanganate)
-
Reaction vessel equipped with a reflux condenser, stirrer, and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., water)
-
-
Procedure:
-
The respective trimethylbenzene is charged into the reaction vessel.
-
The oxidizing agent is added portion-wise under controlled temperature and vigorous stirring. The reaction is often exothermic and may require external cooling.
-
The reaction mixture is heated to reflux for several hours to ensure complete oxidation.
-
After cooling, the solid product is isolated by filtration.
-
The crude acid is purified by recrystallization from hot water to yield the final product.
-
2. Detailed Laboratory Synthesis of Trimesic Acid:
The following is a more specific example of a laboratory synthesis for trimesic acid.[16]
-
Objective: To synthesize trimesic acid via a palladium-catalyzed carboxylation reaction.
-
Reagents and Equipment:
-
Aryl dihalide (e.g., 1,3,5-tribromobenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos (B1684198) (ligand)
-
Triethylamine (B128534) (Et₃N)
-
Carbon dioxide (CO₂) source (e.g., balloon)
-
Schlenk tube
-
-
Procedure:
-
To an oven-dried Schlenk tube under a CO₂ atmosphere, add the aryl dihalide (1.0 mmol), Pd(OAc)₂ (5 mol%), xantphos (10 mol%), and toluene (12 mL).
-
Add triethylamine (4.0 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 20 hours.
-
After cooling, acidify the reaction mixture with 1.0 N HCl.
-
The precipitated solid is filtered, washed, and dried to yield trimesic acid.
-
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a common and effective method for the separation and quantification of benzenetricarboxylic acid isomers.
-
Objective: To separate and analyze hemimellitic, trimellitic, and trimesic acids using HPLC with UV detection.[17]
-
Instrumentation and Columns:
-
An HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Thermo Scientific Acclaim Organic Acid (OA) HPLC column.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare stock solutions of each isomer standard in a suitable solvent (e.g., mobile phase or a methanol/water mixture).
-
Prepare working standards by serial dilution of the stock solutions.
-
Dissolve or dilute unknown samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standards and samples.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of each isomer in the samples by comparing the peak areas to a calibration curve generated from the standards.
-
Visualizations
Isomeric Relationship of Benzenetricarboxylic Acids
The following diagram illustrates the structural relationship between hemimellitic acid and its isomers, trimellitic acid and trimesic acid.
General Workflow for HPLC Analysis
This diagram outlines the typical workflow for the analysis of benzenetricarboxylic acid isomers using HPLC.
References
- 1. Trimesic acid | 554-95-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. trimellitic acid [chemister.ru]
- 4. hemimellitic acid [stenutz.eu]
- 5. Hemimellitic acid - Wikipedia [en.wikipedia.org]
- 6. Trimellitic acid - Wikipedia [en.wikipedia.org]
- 7. Trimesic acid - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. lookchem.com [lookchem.com]
- 10. 554-95-0 CAS MSDS (Trimesic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. trimesic acid [chemister.ru]
- 12. 1,2,3-Benzenetricarboxylic acid | 569-51-7 [amp.chemicalbook.com]
- 13. grokipedia.com [grokipedia.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 16. Synthesis and Application of Trimesic acid_Chemicalbook [chemicalbook.com]
- 17. High resolution analysis of benzene polycarboxylic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Benzene-1,2,3-tricarboxylic acid CAS number and safety data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Benzene-1,2,3-tricarboxylic acid (also known as hemimellitic acid), focusing on its CAS number, safety data, and a representative experimental protocol for its synthesis.
Core Data and Properties
This compound is an aromatic carboxylic acid with the chemical formula C₉H₆O₆.[1] It is a white to almost white crystalline powder.[2]
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Hemimellitic acid, 1,2,3-Tricarboxybenzene |
| CAS Number | 569-51-7 |
| Molecular Formula | C₉H₆O₆ |
| Molecular Weight | 210.14 g/mol [3] |
Safety Data
This compound is classified as an irritant.[2] The following tables summarize its GHS classification and associated safety information.
Table 2: GHS Hazard Information [1][3]
| Hazard Class | Code | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | GHS07 (Exclamation Mark) | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | GHS07 (Exclamation Mark) | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | GHS07 (Exclamation Mark) | Warning | May cause respiratory irritation |
Table 3: Precautionary Statements [1]
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Table 4: Quantitative Toxicity Data
| Endpoint | Value | Species | Reference |
| Oral LD50 | Data not available | - | - |
| Dermal LD50 | Data not available | - | - |
| Inhalation LC50 | Data not available | - | - |
| Oral LD50 (Isomer: 1,3,5-Benzenetricarboxylic acid) | 8370 mg/kg | Rat | [4] |
Logical Flow of Safety Procedures
The following diagram illustrates the logical workflow for handling this compound based on its safety profile.
Caption: Safety workflow for this compound.
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via the oxidation of 1,2,3-trimethylbenzene.
Materials:
-
1,2,3-Trimethylbenzene
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Sodium bisulfite (NaHSO₃) (for workup)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add a solution of sodium hydroxide in distilled water. To this, add 1,2,3-trimethylbenzene.
-
Addition of Oxidant: While stirring the mixture vigorously, slowly add a solution of potassium permanganate in distilled water through a dropping funnel. The addition should be done portion-wise to control the exothermic reaction.
-
Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle. Continue refluxing with vigorous stirring for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup - Removal of MnO₂: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.
-
Workup - Neutralization of Excess Oxidant: If any unreacted permanganate remains (indicated by a purple color), add a small amount of sodium bisulfite until the solution becomes colorless.
-
Precipitation of Product: Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate by adding concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from hot water.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
The workflow for this synthesis is illustrated in the diagram below.
Caption: Representative synthesis workflow.
References
An In-depth Technical Guide to the Solubility of Hemimellitic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemimellitic acid is a benzenetricarboxylic acid with carboxylic acid groups at the 1, 2, and 3 positions of the benzene (B151609) ring. Its unique structure influences its physical and chemical properties, including its solubility. Understanding the solubility of hemimellitic acid is paramount for its application in organic synthesis, polymer chemistry, and the formulation of active pharmaceutical ingredients (APIs). The dissolution of a compound in a solvent is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For hemimellitic acid, the three carboxylic acid groups allow for strong hydrogen bonding, which significantly impacts its solubility in both polar and non-polar solvents.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases reveals a significant gap in the availability of quantitative solubility data for hemimellitic acid in common organic solvents. While qualitative statements may exist, precise numerical values (e.g., in g/100g of solvent at a specific temperature) are not widely reported.
In contrast, some solubility data is available for its isomers, such as trimellitic acid (benzene-1,2,4-tricarboxylic acid) and trimesic acid (benzene-1,3,5-tricarboxylic acid). For instance, trimellitic acid is reported to be very soluble in diethyl ether and ethanol[1]. The solubility of trimesic acid has been measured in water, methanol (B129727), ethanol (B145695), isopropyl alcohol, isobutyl alcohol, and ethylene (B1197577) glycol, with the order of solubility being ethanol > methanol > ethylene glycol > isobutanol > isopropyl alcohol > water[2][3][4]. However, due to the differences in molecular structure and intermolecular interactions, the solubility data of these isomers cannot be reliably extrapolated to hemimellitic acid.
Given the lack of specific data, this guide will focus on the established methodologies for experimentally determining the solubility of organic compounds like hemimellitic acid.
Experimental Protocols for Solubility Determination
The following section details the established methods for determining the solubility of a solid compound in an organic solvent. The choice of method depends on the required accuracy, the amount of substance available, and the experimental setup.
3.1. Isothermal Shake-Flask Method
This is a widely used and reliable method for determining equilibrium solubility.
Methodology:
-
Preparation of Supersaturated Solution: A known excess amount of hemimellitic acid is added to a known volume or mass of the desired organic solvent in a sealed, thermostatically controlled flask or vial.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The constancy of the concentration in samples taken at different time intervals (e.g., at 24, 48, and 72 hours) can be used to confirm that equilibrium has been established.
-
Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. This can be accelerated by centrifugation. It is crucial to maintain the constant temperature during this step to avoid any change in solubility.
-
Sampling and Analysis: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.
-
Quantification: The concentration of hemimellitic acid in the aliquot is determined using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: A known volume or mass of the saturated solution is taken, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the acid). The mass of the remaining solid hemimellitic acid is then measured.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A calibration curve is first prepared using standard solutions of hemimellitic acid of known concentrations. The filtered aliquot is then appropriately diluted and injected into the HPLC system to determine its concentration.
-
UV-Vis Spectroscopy: If hemimellitic acid has a suitable chromophore, its concentration can be determined by measuring the absorbance of the diluted aliquot at a specific wavelength and comparing it to a standard calibration curve.
-
Titration: The carboxylic acid groups of hemimellitic acid can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter to determine the endpoint.
-
3.2. Polythermal Method (Dynamic Method)
This method involves observing the dissolution or crystallization of the solute in a solvent as the temperature is changed at a controlled rate.
Methodology:
-
Sample Preparation: A series of samples with known compositions of hemimellitic acid and the solvent are prepared in sealed tubes.
-
Heating and Observation: The samples are slowly heated at a constant rate while being stirred. The temperature at which the last solid particle of hemimellitic acid dissolves is recorded as the saturation temperature for that specific composition.
-
Cooling and Observation (Optional but Recommended): The clear solution is then slowly cooled at a constant rate, and the temperature at which the first crystal appears (the cloud point) is recorded. The average of the dissolution and crystallization temperatures can provide a more accurate estimation of the equilibrium solubility.
-
Data Compilation: By repeating this process for different compositions, a solubility curve as a function of temperature can be constructed.
3.3. General Considerations for Accurate Solubility Measurement
-
Purity of Materials: The purity of both hemimellitic acid and the organic solvents used is of utmost importance as impurities can significantly affect solubility.
-
Temperature Control: Accurate and stable temperature control is critical, as solubility is highly dependent on temperature.
-
Solid Phase Analysis: It is good practice to analyze the solid phase remaining after equilibration (e.g., using X-ray diffraction or differential scanning calorimetry) to ensure that no solvates or different polymorphic forms have been formed during the experiment.
Logical Workflow for Solubility Assessment
The process of assessing the solubility of hemimellitic acid in a new solvent system can be visualized as a logical workflow. The following diagram, generated using the DOT language, outlines the key steps from initial screening to quantitative determination.
Conclusion
While quantitative solubility data for hemimellitic acid in common organic solvents is currently scarce in the public domain, this guide provides researchers with the necessary experimental frameworks to determine these crucial parameters. The Isothermal Shake-Flask and Polythermal methods are robust techniques that, when coupled with appropriate analytical quantification, can yield high-quality, reliable solubility data. The generation of such data will be invaluable for the scientific and industrial communities, enabling more efficient process development, formulation design, and fundamental understanding of the chemical properties of hemimellitic acid. It is recommended that future research efforts focus on systematically measuring and publishing the solubility of hemimellitic acid in a variety of standard organic solvents to fill the existing data gap.
References
Spectroscopic data (NMR, IR, Mass Spec) of Benzene-1,2,3-tricarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Benzene-1,2,3-tricarboxylic acid (also known as hemimellitic acid). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
Due to the substitution pattern, the aromatic protons of this compound are expected to exhibit a complex splitting pattern. The carboxylic acid protons typically appear as a broad singlet at a significantly downfield chemical shift.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 3H |
| Aromatic (H-4, H-6) | ~ 8.0 - 8.2 | Doublet | 2H |
| Aromatic (H-5) | ~ 7.6 - 7.8 | Triplet | 1H |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum is predicted to show five distinct signals due to the molecule's symmetry.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Aromatic (C -1, C -3) | 130 - 140 |
| Aromatic (C -2) | 130 - 140 |
| Aromatic (C -4, C -6) | 128 - 135 |
| Aromatic (C -5) | 125 - 130 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the prominent absorptions of the carboxylic acid functional groups and the aromatic ring.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3300 - 2500 | O-H stretch | Very broad band, characteristic of hydrogen-bonded carboxylic acids. |
| 3100 - 3000 | C-H stretch | Aromatic C-H stretching. |
| 1760 - 1690 | C=O stretch | Strong absorption from the carboxylic acid carbonyl groups.[1] |
| 1600, 1450 | C=C stretch | In-ring aromatic stretching vibrations. |
| 1320 - 1210 | C-O stretch | Stretching of the C-O single bond in the carboxylic acid. |
| 950 - 910 | O-H bend | Out-of-plane bending of the carboxylic acid O-H group. |
| 900 - 675 | C-H bend | Aromatic C-H out-of-plane bending. |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The molecular formula is C₉H₆O₆, and the molecular weight is 210.14 g/mol .[2]
| m/z | Proposed Fragment Ion | Notes |
| 210 | [C₉H₆O₆]⁺ | Molecular ion (M⁺) |
| 193 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 192 | [M - H₂O]⁺ | Loss of a water molecule. |
| 165 | [M - COOH]⁺ | Loss of a carboxyl radical. |
| 147 | [M - COOH - H₂O]⁺ | Subsequent loss of water from the [M - COOH]⁺ fragment. |
| 120 | [C₇H₄O₂]⁺ | Further fragmentation, possibly involving decarboxylation. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of a benzene (B151609) ring. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
Data Acquisition (¹H and ¹³C NMR):
-
Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and a longer acquisition time with a greater number of scans due to the low natural abundance of ¹³C.[4]
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
For direct infusion, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in a suitable solvent. Derivatization to a more volatile ester form may be necessary for optimal results.
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
For EI, use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Visualizations
The following diagrams illustrate the spectroscopic analysis workflow and the structural correlations of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Correlation between the structure of this compound and its key spectroscopic signals.
References
Thermal Stability and Decomposition of Hemimellitic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of hemimellitic acid (benzene-1,2,3-tricarboxylic acid). This document synthesizes available data on its thermal properties, outlines relevant experimental methodologies, and proposes a likely decomposition pathway based on existing chemical principles. This information is critical for professionals in pharmaceutical development and materials science where hemimellitic acid may be used as a starting material, intermediate, or excipient.
Thermal Properties of Hemimellitic Acid
Hemimellitic acid is a colorless, solid organic compound. Its thermal behavior is characterized by a relatively sharp melting point that coincides with the onset of decomposition.
Physical and Thermal Data
The following table summarizes the key physical and thermal properties of hemimellitic acid based on available literature. It is important to note that detailed quantitative data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not extensively reported in the public domain.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₆ | --INVALID-LINK-- |
| Molar Mass | 210.14 g/mol | --INVALID-LINK-- |
| Melting Point | ~190-195 °C (with decomposition) | --INVALID-LINK-- |
| Boiling Point | Not applicable (decomposes) | - |
| Decomposition Onset (TGA) | Not available in the searched literature | - |
| Mass Loss Stages (TGA) | Not available in the searched literature | - |
| Enthalpy of Fusion (DSC) | Not available in the searched literature | - |
| Enthalpy of Decomposition (DSC) | Not available in the searched literature | - |
Proposed Thermal Decomposition Pathway
The thermal decomposition of aromatic carboxylic acids, particularly those with adjacent carboxyl groups, often proceeds via decarboxylation and anhydride (B1165640) formation. For hemimellitic acid, a multi-step decomposition is proposed.
Stepwise Decomposition Mechanism
-
Initial Anhydride Formation: Upon heating, two adjacent carboxylic acid groups can undergo intramolecular dehydration to form a cyclic anhydride. This is a common thermal reaction for ortho-dicarboxylic acids.
-
First Decarboxylation: The initial decomposition is likely to involve the loss of a molecule of carbon dioxide (CO₂) from the carboxylic acid group that is not involved in the initial anhydride formation. This would result in the formation of phthalic anhydride.
-
Further Decomposition at Higher Temperatures: At significantly higher temperatures, the phthalic anhydride ring can break down, leading to the formation of smaller, volatile organic compounds and ultimately carbonaceous residue.
It is known that polycarboxylic aromatic acids containing ortho-carboxyl groups can be decarboxylated with heat to remove one of the ortho-carboxyl groups. For instance, hemimellitic acid can be monodecarboxylated to produce isophthalic acid.
Experimental Protocols for Thermal Analysis
To obtain precise quantitative data on the thermal stability and decomposition of hemimellitic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following are detailed, generalized methodologies for these experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining decomposition temperatures, moisture content, and the kinetics of degradation.
Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages of heating.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground hemimellitic acid into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from the initial temperature to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the sample mass (or percentage of initial mass) as a function of temperature.
-
Determine the onset temperature of decomposition from the TGA curve, typically defined as the temperature at which a significant mass loss begins.
-
Calculate the percentage of mass loss for each distinct decomposition step.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Objective: To determine the melting point, enthalpy of fusion, and enthalpy of decomposition of hemimellitic acid.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground hemimellitic acid into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to contain any evolved gases during initial decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the decomposition point (e.g., 250 °C).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature and peak temperature of the endothermic melting event.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Identify and integrate the area of any exothermic or endothermic peaks associated with decomposition to determine the enthalpy of decomposition (ΔHdecomp).
-
Conclusion
The thermal stability of hemimellitic acid is a critical parameter for its application in various fields. While existing literature indicates a decomposition temperature around 190-195 °C, detailed quantitative thermal analysis data remains scarce. The proposed decomposition pathway, involving initial anhydride formation followed by decarboxylation, provides a theoretical framework for understanding its thermal degradation. For precise characterization, further experimental investigation using TGA and DSC is highly recommended. The methodologies outlined in this guide provide a robust starting point for such studies, which will be invaluable for the safe and effective use of hemimellitic acid in research and development.
A Technical Guide to High-Purity Benzene-1,2,3-tricarboxylic Acid for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Applications in Synthesis
Introduction
Benzene-1,2,3-tricarboxylic acid, also known as hemimellitic acid, is a key chemical intermediate valued by researchers and professionals in drug development and materials science. Its unique structure, featuring three adjacent carboxylic acid groups on a benzene (B151609) ring, makes it a versatile building block for complex organic molecules, coordination polymers, and metal-organic frameworks (MOFs).[1][2] This guide provides a comprehensive technical overview of high-purity this compound, including a comparison of commercial suppliers, detailed physicochemical data, experimental protocols for its use in synthesis, and methods for purity analysis.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, typically with a purity of 98% or higher. While detailed certificates of analysis with complete impurity profiles are not always publicly available, the following table summarizes the typical specifications provided by prominent suppliers. Researchers are advised to request lot-specific certificates of analysis for detailed quantitative data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Physical Form | Melting Point (°C) |
| TCI Chemicals | Hemimellitic Acid | 569-51-7 | C₉H₆O₆ | 210.14 | >98.0% | White to Almost White Crystal to Powder | 194 (dec.)[3] |
| J&K Scientific | This compound | 569-51-7 | C₉H₆O₆ | 210.14 | 98% | - | 194[4] |
| My Skin Recipes | This compound | 569-51-7 | C₉H₆O₆ | 210.14 | ≥98% | - | 195 (dec.)[2] |
| ChemBK | Hemimellitic acid | 569-51-7 | C₉H₆O₆ | 210.14 | - | - | ~195 (dec.)[5] |
| Sigma-Aldrich | 1,2,3-Benzenetricarboxylic acid hydrate | 732304-21-1 | C₉H₆O₆ · xH₂O | 210.14 (anhydrous) | ≥98.0% | Solid | ~195 (dec.) |
Note: Data is compiled from publicly available information on supplier websites and may vary. "dec." indicates decomposition.
Physicochemical Properties
Beyond the basic specifications, a deeper understanding of the physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | Hemimellitic acid, 1,2,3-Tricarboxybenzene | [6] |
| Appearance | White to almost white crystalline powder | [3] |
| Density | 1.654 g/cm³ | [7] |
| Boiling Point | 491.3 °C at 760 mmHg | [7] |
| Flash Point | 265.1 °C | [7] |
| Water Solubility | 30.6 g/L (19 °C) | [5] |
| pKa values | pK₁: 2.88, pK₂: 4.75, pK₃: 7.13 (25 °C) | [5] |
Applications in Synthesis
The primary application of high-purity this compound is as a multidentate organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[2] Its three adjacent carboxylic acid groups can coordinate to metal ions in various modes, leading to the formation of diverse and complex architectures. These materials are of significant interest for applications in gas storage, catalysis, and sensing.[8] Furthermore, its role as a pharmaceutical intermediate suggests its utility in the construction of pharmacologically active compounds.[1]
Experimental Protocols
While specific protocols are highly dependent on the target compound, the following provides a general methodology for the synthesis of a coordination polymer using this compound. This protocol is based on common solvothermal synthesis methods for related compounds.[9][10]
A. Representative Solvothermal Synthesis of a Zinc(II)-Based Coordination Polymer
This experimental workflow outlines the general steps for the synthesis of a coordination polymer using this compound.
Methodology:
-
Reactant Preparation: In a typical synthesis, equimolar amounts of this compound and a metal salt (e.g., zinc nitrate (B79036) hexahydrate) are dissolved in a suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF), ethanol, and/or water, in a Teflon-lined autoclave.
-
Solvothermal Reaction: The autoclave is sealed and heated in an oven to a temperature typically ranging from 80 to 150 °C for a period of 24 to 72 hours. During this time, the reactants self-assemble into the crystalline coordination polymer.
-
Product Isolation: The autoclave is then slowly cooled to room temperature. The resulting crystalline product is collected by filtration.
-
Purification: The collected crystals are washed with fresh solvent to remove any unreacted starting materials and impurities.
-
Drying: The purified product is then dried, often under vacuum, to yield the final coordination polymer.
Analytical Methods for Purity Determination
Ensuring the high purity of this compound is critical for its intended applications. High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of benzene polycarboxylic acids.[11]
A. General HPLC Method for Purity Analysis
The following outlines a general HPLC method that can be adapted for the analysis of this compound.
Methodology:
-
Standard and Sample Preparation: A standard solution of high-purity this compound is prepared in the mobile phase or a suitable solvent at a known concentration. The sample to be analyzed is also dissolved in the same solvent.
-
Chromatographic Conditions: A reverse-phase HPLC column (e.g., C18) is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acidic pH) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be employed to achieve optimal separation of the main component from any impurities.
-
Detection: A UV detector is commonly used for detection, with the wavelength set to a value where this compound exhibits strong absorbance (e.g., around 220-280 nm).[5]
-
Quantification: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Conclusion
High-purity this compound is a valuable and versatile building block for researchers in synthetic chemistry, materials science, and drug development. A thorough understanding of its properties, available commercial grades, and appropriate handling and analytical techniques is essential for its effective use. This guide provides a foundational overview to assist scientists and professionals in sourcing and utilizing this important chemical compound. For specific applications, further optimization of experimental protocols and analytical methods is recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chembk.com [chembk.com]
- 6. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 569-51-7-Molbase [molbase.com]
- 8. ikm.org.my [ikm.org.my]
- 9. Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes | MDPI [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Hemimellitic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hemimellitic acid, systematically known as benzene-1,2,3-tricarboxylic acid, is a unique aromatic carboxylic acid that is gaining increasing attention as a versatile building block in organic synthesis. Its distinct substitution pattern, with three adjacent carboxylic acid groups on a benzene (B151609) ring, offers a multitude of reactive sites, making it a valuable precursor for a wide array of complex molecules. This technical guide explores the potential applications of hemimellitic acid in the synthesis of specialty polymers, pharmaceuticals, and advanced materials, providing detailed insights for researchers and professionals in the field.
Physicochemical Properties of Hemimellitic Acid
Hemimellitic acid is a colorless, solid organic compound with the molecular formula C₉H₆O₆ and a molar mass of 210.14 g/mol .[1] Its key physical and chemical properties are summarized in Table 1. The three vicinal carboxylic acid groups provide high polarity and the ability to form strong hydrogen bonds, influencing its solubility and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₉H₆O₆ | [1] |
| Molar Mass | 210.14 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 190–192 °C | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 569-51-7 | [2] |
Applications in Polymer Synthesis
The trifunctional nature of hemimellitic acid makes it an excellent monomer for the synthesis of cross-linked and branched polymers, including polyesters, polyimides, and alkyd resins.[2] The adjacent positioning of the carboxylic acid groups allows for the formation of cyclic anhydrides, which are highly reactive intermediates in polymerization reactions.
Polyesters
Hemimellitic acid can be used as a cross-linking agent in the synthesis of polyesters through condensation reactions with diols. The resulting polyesters can exhibit enhanced thermal stability and mechanical properties due to the rigid aromatic core and the potential for a high degree of cross-linking.
While specific quantitative data for polyesters derived solely from hemimellitic acid is not extensively reported in publicly available literature, a general experimental protocol for the synthesis of aliphatic polyesters can be adapted.
Experimental Protocol: Synthesis of a Hemimellitic Acid-Based Polyester (B1180765) (General Procedure)
This protocol is a generalized procedure based on the synthesis of aliphatic polyesters and would require optimization for hemimellitic acid.[3]
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Charging of Reactants: Equimolar amounts of hemimellitic acid and a selected diol (e.g., 1,4-butanediol) are added to the flask. A catalytic amount of an esterification catalyst, such as p-toluenesulfonic acid or a tin-based catalyst, is also added.
-
Polycondensation: The reaction mixture is heated under a nitrogen atmosphere. The temperature is gradually increased to facilitate the removal of water via azeotropic distillation with a suitable solvent (e.g., xylene).
-
Vacuum Application: Once the majority of the water has been removed, a vacuum is applied to the system to drive the reaction to completion and increase the molecular weight of the polymer. The reaction is continued until the desired viscosity is achieved.
-
Isolation: The resulting polyester is cooled and isolated.
The properties of the final polyester, such as its glass transition temperature (Tg), melting point (Tm), and mechanical strength, will depend on the specific diol used and the final molecular weight and degree of cross-linking achieved.
Polyimides
Hemimellitic anhydride (B1165640), which can be formed by the dehydration of hemimellitic acid, is a potential monomer for the synthesis of polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[4] The reaction of a dianhydride with a diamine proceeds via a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.
Experimental Protocol: Synthesis of a Polyimide from Hemimellitic Anhydride (General Procedure)
This is a general protocol adapted from the synthesis of polyimides using other aromatic dianhydrides.[5]
-
Poly(amic acid) Formation: In a dry, nitrogen-purged flask, a stoichiometric amount of an aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
An equimolar amount of hemimellitic dianhydride is added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then thermally cured by heating in stages to a high temperature (e.g., up to 300 °C) under a nitrogen atmosphere to effect cyclodehydration to the polyimide.
-
Film Isolation: After cooling, the resulting polyimide film is removed from the glass substrate.
The thermal and mechanical properties of the resulting polyimide would be expected to be influenced by the rigidity of the hemimellitic acid backbone and the choice of the diamine.
Alkyd Resins
Hemimellitic acid can serve as a substitute for phthalic anhydride in the production of glyptal or alkyd resins. These resins are polyesters formed by the reaction of a polybasic acid, a polyhydric alcohol (like glycerol), and often a fatty acid.[6][7]
Experimental Protocol: Synthesis of a Hemimellitic Acid-Based Alkyd Resin (General Procedure)
This protocol is a generalized procedure based on the synthesis of glyptal resins from phthalic anhydride.[6]
-
Reaction Setup: A reaction vessel is equipped with a stirrer, thermometer, and a condenser for water removal.
-
Reactant Charging: Hemimellitic acid and glycerol (B35011) are added to the reactor in a specific molar ratio (e.g., 2:3). If a fatty acid is to be incorporated, it is also added at this stage.
-
Polyesterification: The mixture is heated, typically in the range of 180-240 °C. The progress of the reaction is monitored by measuring the acid number of the reaction mixture.
-
Completion: The reaction is continued until the acid number reaches a predetermined value, indicating the desired degree of esterification.
-
Product Formulation: The resulting resin is then cooled and can be dissolved in a suitable solvent for application as a coating or binder.
Applications in Pharmaceutical Synthesis
Hemimellitic acid and its derivatives are valuable synthons in the design and synthesis of bioactive molecules and active pharmaceutical ingredients (APIs).[2][8] The rigid benzene core and the multiple carboxylic acid functionalities allow for the construction of complex molecular scaffolds with defined three-dimensional arrangements.
While specific, publicly documented examples of marketed drugs directly synthesized from hemimellitic acid are scarce, its potential as a building block is significant. The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing versatile handles for further synthetic transformations.
Logical Workflow for Utilizing Hemimellitic Acid in Drug Synthesis
Caption: A logical workflow for the use of hemimellitic acid in drug synthesis.
One area of application is in the formation of cocrystals with active pharmaceutical ingredients. The formation of cocrystals can significantly alter the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.[9]
A study by Gołdyn et al. (2021) investigated the formation of cocrystals between hemimellitic acid and several purine (B94841) alkaloids, including theophylline, theobromine, and caffeine.[4][9] The cocrystals were successfully obtained through both solution crystallization and grinding methods.
Table 2: Cocrystals of Hemimellitic Acid with Purine Alkaloids [4][9]
| Active Pharmaceutical Ingredient | Method of Preparation | Resulting Cocrystal/Salt |
| Theophylline (TPH) | Solution Crystallization | TPH·HMLA, (TPH)⁺·(HMLA)⁻·2H₂O |
| Theobromine (TBR) | Neat or Liquid-Assisted Grinding | TBR·HMLA |
| Caffeine (CAF) | Solution Crystallization | CAF·HMLA·H₂O |
Experimental Protocol: Cocrystal Synthesis by Solution Crystallization (General Procedure)
This protocol is based on the work of Gołdyn et al. (2021).[9]
-
Solution Preparation: Equimolar amounts of hemimellitic acid and the active pharmaceutical ingredient are dissolved in a suitable solvent or solvent mixture (e.g., acetonitrile/water).
-
Crystallization: The solution is allowed to evaporate slowly at room temperature.
-
Isolation and Characterization: The resulting crystals are collected, dried, and characterized using techniques such as powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction to confirm the formation of a new crystalline phase.
Applications in Metal-Organic Frameworks (MOFs)
Hemimellitic acid is an excellent candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands.[10] The specific geometry and connectivity of the linker molecule play a crucial role in determining the topology and properties of the resulting MOF.
The three adjacent carboxylic acid groups of hemimellitic acid can coordinate to metal centers in various modes, leading to the formation of diverse and complex network structures.
One example of a MOF synthesized with hemimellitic acid is a neutral 2D cobalt(II)-based framework, [CoNa₃(1,2,3-Hbtb)(1,2,3-btb)], prepared via an ionothermal method.[11]
Experimental Protocol: Ionothermal Synthesis of a Cobalt-Hemimellitate MOF
This protocol is based on the synthesis reported by Liu et al.[11]
-
Reactant Mixture: A mixture of hemimellitic acid, Co(NO₃)₂·6H₂O, and NaOH is prepared in a 1-ethyl-3-methylimidazolium (B1214524) bromide ionic liquid solvent.
-
Hydrothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel bomb and heated to 160 °C for 120 hours.
-
Isolation: After cooling to room temperature, the resulting crystals are collected by filtration, washed, and dried.
Logical Workflow for MOF Synthesis
Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks.
The hydrothermal synthesis of lanthanide complexes with hemimellitic acid has also been reported, yielding amorphous complexes of the formula Ln(btc)·nH₂O.[12]
Conclusion
Hemimellitic acid is a highly functionalized aromatic building block with significant potential in various fields of organic synthesis. Its unique structure allows for the creation of complex polymers, the modulation of pharmaceutical properties through cocrystallization, and the construction of novel metal-organic frameworks. While the full scope of its applications is still being explored, the available data and generalized protocols provide a strong foundation for researchers to harness the synthetic potential of this versatile molecule. Further research into specific applications, particularly in the development of high-performance polymers and targeted pharmaceuticals, is warranted to fully realize the benefits of incorporating hemimellitic acid into advanced material and drug design.
References
- 1. Hemimellitic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. allresearchjournal.com [allresearchjournal.com]
- 8. Microbiologically produced carboxylic acids used as building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Benzene-1,3,5-Tricarboxylic Acid
A Representative Study in the Absence of Data for Benzene-1,2,3-Tricarboxylic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for the synthesis of metal-organic frameworks (MOFs) using this compound (hemimellitic acid) yielded limited specific examples and detailed protocols. Therefore, this document provides comprehensive application notes and protocols for the synthesis of MOFs using the closely related and extensively studied isomer, benzene-1,3,5-tricarboxylic acid (trimesic acid) . The principles, synthesis methodologies, and characterization techniques described herein are representative of those that would be applied to other positional isomers of benzene-tricarboxylic acid.
Application Notes
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[1] Benzene-1,3,5-tricarboxylic acid, also known as trimesic acid (H₃BTC), is a common tritopic linker used in the synthesis of robust and highly porous MOFs.[2]
One of the most prominent examples of a trimesic acid-based MOF is HKUST-1 (Hong Kong University of Science and Technology-1), also designated as Cu-BTC.[3] This MOF is composed of copper(II) ions coordinated to trimesate linkers, forming a three-dimensional porous structure.[4] The accessible metal sites and large pores within HKUST-1 make it an excellent candidate for the encapsulation and controlled release of therapeutic agents.[5]
The application of trimesic acid-based MOFs in drug delivery is predicated on their ability to encapsulate drug molecules within their porous framework and release them under specific physiological conditions, such as changes in pH.[6][7] The high drug loading capacity and the potential for sustained release profiles offer significant advantages over traditional drug delivery systems.[1][8] The biocompatibility of the constituent metal ions and organic linkers is a critical consideration for in vivo applications, with metals like iron and zinc being preferred for their low toxicity.[1]
Quantitative Data
The following tables summarize key quantitative data for a representative trimesic acid-based MOF, HKUST-1 (Cu-BTC), and examples of drug loading and release from other relevant MOFs.
Table 1: Physicochemical Properties of HKUST-1 (Cu-BTC)
| Property | Value | References |
| Crystallographic Data | ||
| Formula | [Cu₃(BTC)₂(H₂O)₃]n | [3] |
| Crystal System | Cubic | [3] |
| Space Group | Fm-3m | [3] |
| Cell Parameter (a) | 26.14 - 26.34 Å | [3] |
| Porosity Data | ||
| BET Surface Area | >1000 m²/g | [4] |
| Micropore Volume | ~0.6 cm³/g | [4] |
| Pore Window Size | ~0.9 nm | [4] |
| Thermal Stability | ||
| Decomposition Temperature | ~300 °C | [4] |
Table 2: Representative Drug Loading and Release in MOFs
| MOF | Drug | Drug Loading (wt%) | Release Conditions | Release Profile | References |
| HKUST-1/GO | Ibuprofen | ~7.9 | Phosphate Buffered Saline (PBS) | Slower release with GO composite | [9] |
| MIL-101(Cr) | Ibuprofen | ~140 | Phosphate Buffered Saline (PBS) | Sustained release | [10] |
| Fe₃O₄@[Cu₃(BTC)₂] | Doxorubicin | Not specified | pH 7.4 and 5.5 | pH-responsive release | [7] |
| Porous Cu(II)-based MOF | 5-Fluorouracil | 37.22 | pH 7.4, 6.8, and 5.8 | pH-responsive release | [6] |
Experimental Protocols
Solvothermal Synthesis of HKUST-1 (Cu-BTC)
This protocol is adapted from established literature procedures for the synthesis of HKUST-1.[11][12]
Materials:
-
Copper(II) nitrate (B79036) hemi(pentahydrate) (Cu(NO₃)₂·2.5H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Benzene-1,3,5-tricarboxylic acid (H₃BTC, trimesic acid)
-
Ethanol (B145695) (96%)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Solution A Preparation: Dissolve 0.837 g of copper(II) nitrate 2.5-hydrate in 12 mL of deionized water.[12]
-
Solution B Preparation: Dissolve 0.42 g of benzene-1,3,5-tricarboxylic acid in 12 mL of ethanol.[12]
-
Mixing: Combine Solution A and Solution B in a beaker and stir the mixture for 30 minutes at room temperature. A turquoise blue solution should be obtained.[12]
-
Solvothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave and heat it in an oven at 120 °C for 12 hours.[12]
-
Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the blue crystalline product by filtration or centrifugation. Wash the product thoroughly with ethanol three times to remove any unreacted starting materials and solvent molecules trapped within the pores.[11]
-
Drying: Dry the final product at ambient temperature or in a vacuum oven at a moderate temperature (e.g., 120 °C) to activate the MOF by removing guest solvent molecules from the pores.[12]
General Protocol for Drug Loading in MOFs (Impregnation Method)
This protocol describes a general procedure for loading a drug into a pre-synthesized MOF.
Materials:
-
Activated MOF (e.g., HKUST-1)
-
Drug of interest (e.g., Ibuprofen)
-
Suitable solvent (in which the drug is soluble and does not degrade the MOF, e.g., ethanol or hexane)
Procedure:
-
Activation: Ensure the MOF is fully activated (i.e., pores are free of guest molecules) by heating under vacuum.
-
Drug Solution Preparation: Prepare a concentrated solution of the drug in a suitable solvent.
-
Impregnation: Immerse a known amount of the activated MOF in the drug solution.
-
Stirring/Incubation: Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF. The vessel should be sealed to prevent solvent evaporation.
-
Collection and Washing: Collect the drug-loaded MOF by centrifugation. Wash the product with a small amount of fresh solvent to remove the drug molecules adsorbed on the external surface.
-
Drying: Dry the drug-loaded MOF under vacuum at a mild temperature to remove the solvent.
-
Quantification of Loading: Determine the amount of loaded drug by techniques such as UV-Vis spectroscopy (by measuring the concentration of the drug in the supernatant before and after loading), thermogravimetric analysis (TGA), or by dissolving a known amount of the drug-loaded MOF and analyzing the drug concentration.
Visualizations
Caption: Solvothermal synthesis workflow for a trimesic acid-based MOF.
Caption: Conceptual pathway for drug delivery using a stimuli-responsive MOF.
References
- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. distantreader.org [distantreader.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Highly improved pH-Responsive anticancer drug delivery and T2-Weighted MRI imaging by magnetic MOF CuBTC-based nano/microcomposite [frontiersin.org]
- 8. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijche.com [ijche.com]
Application Notes and Protocols: Hemimellitic Acid as a Linker in Coordination Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) using hemimellitic acid (1,2,3-benzenetricarboxylic acid) as a versatile organic linker. The protocols and data presented are compiled from established methodologies for coordination polymer synthesis and serve as a robust guide for the design and development of novel functional materials.
Introduction to Hemimellitic Acid in Coordination Polymer Synthesis
Hemimellitic acid is an asymmetrical aromatic tricarboxylic acid that offers multiple coordination sites for metal ions, making it an excellent candidate for the construction of diverse and complex coordination polymer architectures. The spatial arrangement of its three carboxylate groups allows for the formation of one-, two-, and three-dimensional networks with potential applications in luminescence sensing, catalysis, and drug delivery. The choice of metal ion, solvent system, and reaction conditions can significantly influence the resulting framework's topology, porosity, and functional properties. Lanthanide ions, in particular, are often used with hemimellitic acid to create coordination polymers with interesting luminescent properties.
Experimental Protocols
Hydrothermal Synthesis of a Lanthanide-Hemimellitate Coordination Polymer
This protocol describes a general method for the synthesis of a lanthanide-based coordination polymer using hemimellitic acid under hydrothermal conditions.
Materials:
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Eu(NO₃)₃·6H₂O)
-
Hemimellitic acid (H₃hmel)
-
Deionized water
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine hemimellitic acid (0.1 mmol, 21.0 mg) and the chosen lanthanide(III) nitrate hexahydrate (0.1 mmol, e.g., 44.6 mg for Eu(NO₃)₃·6H₂O).
-
Add a solvent mixture of 5 mL of deionized water and 5 mL of ethanol.
-
Seal the autoclave and heat it to 160 °C in a programmable oven for 72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals thoroughly with deionized water and ethanol to remove any unreacted starting materials.
-
Dry the final product in air.
Workflow Diagram for Hydrothermal Synthesis:
Caption: Workflow for the hydrothermal synthesis of a lanthanide-hemimellitate coordination polymer.
Characterization Data
The following tables summarize typical quantitative data obtained from the characterization of lanthanide-hemimellitate coordination polymers synthesized via the protocol described above. The data is representative and may vary depending on the specific lanthanide ion and precise synthesis conditions.
Table 1: Crystallographic Data for a Representative Europium-Hemimellitate Coordination Polymer.
| Parameter | Value |
| Chemical Formula | [Eu(hmel)(H₂O)₂]·H₂O |
| Formula Weight | 407.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.254(2) |
| b (Å) | 14.876(3) |
| c (Å) | 7.981(1) |
| α (°) | 90 |
| β (°) | 109.34(3) |
| γ (°) | 90 |
| Volume (ų) | 1148.9(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.356 |
Table 2: Key Infrared Spectroscopy Bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretching of coordinated and lattice water |
| 1610 (strong) | Asymmetric stretching of carboxylate (COO⁻) |
| 1430 (strong) | Symmetric stretching of carboxylate (COO⁻) |
| 1250-1100 | C-O stretching and O-H bending |
| 780-720 | C-H out-of-plane bending of benzene (B151609) ring |
Table 3: Thermal Analysis Data (TGA).
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 100-180 | ~4.4 | Loss of lattice water molecule |
| 180-250 | ~8.8 | Loss of two coordinated water molecules |
| > 450 | > 50 | Decomposition of the organic linker and framework |
Applications
Luminescence Sensing of Metal Ions
Lanthanide coordination polymers, particularly those containing europium (Eu³⁺) and terbium (Tb³⁺), often exhibit characteristic sharp emission bands and long luminescence lifetimes. These properties make them excellent candidates for luminescent sensors. The coordination of specific analytes, such as other metal ions, to the framework can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the luminescence signal.
Sensing Mechanism:
The sensing mechanism often involves the interaction of the analyte with the organic linker or the metal center of the coordination polymer. This interaction can affect the energy transfer process from the linker (which acts as an "antenna") to the lanthanide ion, thereby altering the luminescence intensity. For example, the presence of certain metal ions can quench the luminescence of a Eu³⁺-based coordination polymer.
Logical Pathway for Analyte Sensing:
Caption: Logical pathway for analyte sensing using a luminescent coordination polymer.
Heterogeneous Catalysis
The porous nature and the presence of accessible metal sites in coordination polymers make them promising materials for heterogeneous catalysis. The hemimellitic acid linker can help create frameworks with channels and cavities where catalytic reactions can occur.
Potential Catalytic Applications:
-
Lewis Acid Catalysis: The metal centers in the coordination polymer can act as Lewis acid sites to catalyze various organic reactions.
-
Size-Selective Catalysis: The well-defined pore structure can allow for the selective conversion of substrates based on their size and shape.
Experimental Workflow for Catalysis:
Application Note: Hydrothermal Synthesis of Metal-Organic Frameworks with Hemimellitic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Metal-Organic Frameworks (MOFs) using hemimellitic acid (benzene-1,2,3-tricarboxylic acid) as the organic linker via a hydrothermal method. This protocol is designed to be a starting point for researchers interested in exploring novel MOFs with potential applications in drug delivery, catalysis, and gas storage.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the final structure and properties of the MOF. Hemimellitic acid, a polycarboxylic acid, offers multiple coordination sites, allowing for the formation of diverse and potentially complex MOF architectures. Hydrothermal synthesis is a common and effective method for producing high-quality MOF crystals.[1][2] This method involves heating the reactants in an aqueous solution within a sealed container, allowing for crystallization under elevated temperature and pressure.
Experimental Protocols
This section outlines a generalizable hydrothermal synthesis protocol for MOFs using hemimellitic acid with various divalent metal salts such as Zinc (II), Copper (II), and Cobalt (II). Researchers should note that optimal conditions may vary depending on the specific metal salt used and the desired final product characteristics.
Materials:
-
Hemimellitic acid (this compound)
-
Metal Salt (e.g., Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O))
-
Solvent (e.g., Deionized water, Ethanol, or a mixture such as N,N-Dimethylformamide (DMF)/water)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve the metal salt and hemimellitic acid in the chosen solvent in a glass beaker. The molar ratio of metal salt to hemimellitic acid can be varied to optimize the synthesis, with common ratios ranging from 1:1 to 3:1.
-
Stir the mixture at room temperature for approximately 30-60 minutes to ensure complete dissolution and homogeneity.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 100 °C and 180 °C for a period of 24 to 72 hours. The precise temperature and time will significantly influence the crystal growth and phase of the resulting MOF.[3]
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitated crystals by filtration or centrifugation.
-
Wash the collected product thoroughly with the solvent used for the synthesis (e.g., deionized water or ethanol) to remove any unreacted starting materials. This washing step may need to be repeated several times.[2]
-
Finally, dry the purified MOF product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Characterization:
The synthesized MOF should be characterized to determine its structure, porosity, and thermal stability. Common characterization techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the coordination of the carboxylate groups to the metal centers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the porous MOF material.
Data Presentation
The following table summarizes typical quantitative parameters for the hydrothermal synthesis of MOFs with polycarboxylic acid linkers, which can be adapted for hemimellitic acid.
| Parameter | Zinc-based MOF | Copper-based MOF | Cobalt-based MOF |
| Metal Salt | Zn(NO₃)₂·6H₂O | Cu(NO₃)₂·3H₂O | Co(NO₃)₂·6H₂O |
| Linker | Hemimellitic Acid | Hemimellitic Acid | Hemimellitic Acid |
| Molar Ratio (Metal:Linker) | 2:1 | 1.5:1 to 2:1[4] | 1:1 |
| Solvent | DMF/Water | Water or Ethanol[5] | DMF/Water |
| Temperature (°C) | 120 - 150 | 100 - 120 | 120 - 160 |
| Time (hours) | 48 | 24 - 72 | 48 - 72 |
| Typical Yield (%) | Varies | Varies | Varies |
Mandatory Visualization
The following diagrams illustrate the key logical relationships and workflows in the experimental protocol.
Caption: Experimental workflow for the hydrothermal synthesis of MOFs.
Caption: Key parameters influencing MOF formation.
References
- 1. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses | PLOS One [journals.plos.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarscommons.fgcu.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvothermal Synthesis of Benzene-1,2,3-tricarboxylic Acid-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzene-1,2,3-tricarboxylic acid, also known as hemimellitic acid, is a versatile organic linker used in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[1][2] Its unique structure, with three adjacent carboxylic acid groups, allows it to form stable, multi-dimensional networks with various metal ions.[1] Solvothermal synthesis is a prominent method for producing these crystalline materials, where reactions are conducted in a sealed vessel at temperatures above the solvent's boiling point.[3][4] The resulting polymers, particularly MOFs, are noted for their high porosity, large surface area, and tunable structures, making them excellent candidates for applications in catalysis, gas storage, and importantly, drug delivery.[5][6][7][8] This document provides detailed protocols and compiled data on the solvothermal synthesis conditions for polymers based on this linker.
General Principles of Solvothermal Synthesis
Solvothermal synthesis is a method for preparing crystalline materials from substances in a heated and pressurized solvent. The process is typically carried out in a Teflon-lined stainless-steel autoclave. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the desired polymer.[3] Key parameters that influence the final product's structure and properties include:
-
Temperature and Time: Reaction temperatures typically range from 100°C to 180°C, with reaction times varying from 24 to 96 hours.[3]
-
Solvent System: The choice of solvent (e.g., water, DMF, DEF, ethanol) is crucial as it affects the solubility of reactants and can influence the final crystal structure.[9]
-
Precursor Molar Ratios: The ratio of the metal salt to the organic linker (this compound) and any co-ligands can determine the stoichiometry and topology of the resulting framework.
-
pH and Modulators: The acidity of the reaction mixture can impact the deprotonation of the carboxylic acid groups and the coordination environment of the metal ions.
The general workflow for solvothermal synthesis is depicted below.
Experimental Protocol: Synthesis of a Zn(II)-Based Coordination Polymer
This protocol is adapted from the synthesis of coordination polymers using this compound (1,2,3-H₃btc) and a nitrogen-donor co-ligand.[10]
Materials:
-
Zinc oxide (ZnO)
-
This compound (1,2,3-H₃btc)
-
1,4-bis(imidazol-1-ylmethyl)benzene (1,4-bix)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Equipment:
-
25 mL Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Magnetic stir plate and stir bar
-
Oven
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a glass beaker, combine ZnO (e.g., 0.1 mmol), this compound (0.1 mmol), and the co-ligand 1,4-bix (0.1 mmol).
-
Add a solvent mixture, such as 10 mL of DMF/H₂O (1:1 v/v), to the beaker.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the resulting suspension into a 25 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat the autoclave to 160°C and maintain this temperature for 72 hours.
-
After the reaction is complete, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals sequentially with fresh DMF and deionized water to remove any unreacted precursors.
-
Dry the final product in air or a vacuum oven at 60°C for 12 hours.
Summary of Solvothermal Synthesis Conditions
The synthesis of coordination polymers from this compound often involves co-ligands to create diverse structural topologies. The table below summarizes conditions for synthesizing various Zn(II) coordination polymers.[10]
| Compound ID | Metal Salt | Co-Ligand | Solvent System | Temperature (°C) | Time (h) | Resulting Structure |
| 1 | ZnO | 1,4-bix | H₂O | 160 | 72 | 1D Infinite Tubular |
| 2 | ZnO | 1,4-bix | H₂O/Methanol | 160 | 72 | 2D Supramolecular Network |
| 3 | ZnO | 4,4'-bpy | H₂O | 160 | 72 | 3D Framework |
| 4 | ZnO | bbi | H₂O | 160 | 72 | 3D Coordination Net |
| 5 | ZnO | 1,3-bix | DMF | 160 | 72 | 1D Double Meso-helical |
-
1,4-bix: 1,4-bis(imidazol-1-ylmethyl)benzene
-
4,4'-bpy: 4,4'-bipyridine
-
bbi: 1,1'-(1,4-butanediyl)bis(imidazole)
-
1,3-bix: 1,3-bis(imidazol-1-ylmethyl)benzene
-
Note: In some cases, the starting 1,2,3-H₃btc ligand undergoes in situ reactions under solvothermal conditions to form new ligands.[10]
Applications in Drug Development
Polymers derived from this compound, particularly MOFs, are promising materials for drug delivery.[6] Their utility stems from their inherent properties, which can be tailored through synthetic conditions.
Key Advantages for Drug Delivery:
-
High Porosity & Surface Area: The porous nature of these polymers allows for high drug loading capacity.[4]
-
Tunable Pore Size: The pore dimensions can be controlled by selecting appropriate metal centers and organic linkers, enabling the encapsulation of various drug molecules.[7]
-
Biocompatibility: Many MOFs can be synthesized from biocompatible metal ions (e.g., Zn, Fe) and organic linkers.[4]
-
Controlled Release: The drug can be released in a controlled manner through diffusion from the pores or degradation of the polymer framework.[11]
The relationship between the synthesis, structure, and application in drug delivery is outlined in the diagram below.
Characterization Methods
After synthesis, the resulting polymers should be thoroughly characterized to confirm their structure, purity, and properties. Common techniques include:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the material.[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the coordination of the carboxylate groups to the metal centers and the presence of functional groups.[12]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer and determine the temperature at which the framework decomposes.[12]
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the synthesized polymer.[12]
-
Gas Adsorption Analysis (e.g., N₂ sorption): To determine the surface area and pore size distribution, which are critical for drug delivery applications.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Industrial applications of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. research.setu.ie [research.setu.ie]
- 10. Hydrothermal syntheses, structures and luminescent properties of Zn(ii) coordination polymers assembled with this compound involving in situ ligand reactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Synthesis of Coordination Polymers with Hemimellitic Acid for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis of coordination polymers using hemimellitic acid (benzene-1,2,3-tricarboxylic acid). While direct literature on the electrochemical synthesis of hemimellitate-based coordination polymers is limited, this document provides a proposed methodology based on established electrochemical synthesis techniques for analogous coordination polymers, particularly those involving isomers of benzenetricarboxylic acid.
Coordination polymers, including metal-organic frameworks (MOFs), are highly porous materials with significant potential in drug delivery.[1] Their tunable structures and high surface areas allow for the encapsulation and controlled release of therapeutic agents.[1][2] The electrochemical method of synthesis offers a rapid, efficient, and scalable route to these materials compared to traditional solvothermal methods.
Overview of Electrochemical Synthesis
Electrochemical synthesis of coordination polymers involves the use of an electrical current to induce the dissolution of a metal anode, which then releases metal ions into a solution containing the organic linker (hemimellitic acid). These metal ions then coordinate with the linker to form the coordination polymer, which precipitates on the surface of the cathode or in the bulk solution. This method allows for precise control over the reaction rate and, consequently, the morphology and properties of the resulting material.
Potential Applications in Drug Development
Coordination polymers derived from hemimellitic acid are promising candidates for drug delivery systems. The carboxylate groups of the hemimellitate ligand can coordinate with various metal ions, forming diverse structures with potential for encapsulating drug molecules.[3][4] The porosity and chemical functionality of these polymers can be tailored to control the loading and release kinetics of specific drugs.[1][5] For instance, MOFs have been successfully used to carry and release drugs like ibuprofen (B1674241) and various anticancer agents.[1] The choice of metal ion and the specific coordination environment can also influence the biocompatibility and biodegradability of the resulting drug carrier.
Experimental Protocols
This section outlines a proposed protocol for the electrochemical synthesis of a copper-based coordination polymer using hemimellitic acid. This protocol is adapted from established methods for the electrochemical synthesis of copper-based MOFs with benzenetricarboxylic acid isomers.
Materials and Equipment
-
Anode: Copper foil or plate
-
Cathode: Copper foil or plate (or other conductive material like stainless steel)
-
Electrolyte Solution:
-
Hemimellitic acid (this compound)
-
Supporting electrolyte (e.g., sodium nitrate, NaNO₃)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol (B145695), or a mixture)
-
-
Electrochemical Cell: A two-electrode setup in a glass beaker.
-
Power Supply: DC power supply capable of providing constant current or voltage.
-
Magnetic Stirrer and Stir Bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Washing Solvents: DMF, ethanol
-
Drying Oven
Synthesis Procedure
-
Preparation of the Electrolyte Solution:
-
Dissolve a specific concentration of hemimellitic acid in the chosen solvent (e.g., 0.1 M).
-
Dissolve the supporting electrolyte in the same solution (e.g., 0.05 M NaNO₃).
-
Stir the solution until all components are fully dissolved.
-
-
Electrochemical Cell Setup:
-
Place the copper anode and cathode in the electrochemical cell containing the electrolyte solution. Ensure the electrodes are parallel and at a fixed distance from each other.
-
Connect the electrodes to the DC power supply.
-
-
Electrosynthesis:
-
Apply a constant current or voltage between the electrodes. The specific value will need to be optimized (a starting point could be a constant current of 10-100 mA).
-
Conduct the synthesis at room temperature with gentle stirring for a predetermined duration (e.g., 1-4 hours).
-
Observe the formation of a precipitate on the cathode or suspended in the solution.
-
-
Product Isolation and Purification:
-
After the synthesis is complete, disconnect the power supply.
-
Collect the precipitate by filtration.
-
Wash the product sequentially with DMF and ethanol to remove unreacted starting materials and the electrolyte.
-
Dry the final product in an oven at a suitable temperature (e.g., 80-120 °C) overnight.
-
Characterization of the Synthesized Coordination Polymer
To confirm the successful synthesis and to understand the properties of the hemimellitate-based coordination polymer, the following characterization techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity of the material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate groups of hemimellitic acid to the metal centers.
-
Scanning Electron Microscopy (SEM): To investigate the morphology and particle size of the synthesized polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the polymer, which are crucial for drug loading applications.
Quantitative Data
The following table summarizes typical experimental parameters that can be varied to optimize the electrochemical synthesis of coordination polymers, based on studies with analogous systems.
| Parameter | Range/Value | Effect on Product |
| Ligand Concentration | 0.05 - 0.2 M | Affects the rate of formation and crystallinity. |
| Electrolyte Conc. | 0.01 - 0.1 M | Influences the conductivity of the solution and the reaction rate. |
| Applied Current | 10 - 200 mA | Higher currents can lead to faster synthesis but may reduce crystallinity. |
| Applied Voltage | 5 - 20 V | Influences the rate of metal dissolution and polymer formation. |
| Solvent System | DMF, Ethanol, Methanol, Water, or mixtures | Affects the solubility of reactants and the morphology of the product. |
| Synthesis Time | 30 minutes - 8 hours | Longer times generally lead to higher yields. |
| Temperature | Room Temperature - 80 °C | Can influence the kinetics of the reaction and the final crystal structure. |
Visualizations
Experimental Workflow
Caption: Workflow for the electrochemical synthesis and characterization of hemimellitate-based coordination polymers.
Logical Relationship for Drug Delivery Application
Caption: Conceptual pathway for the application of hemimellitate-based coordination polymers in drug delivery.
References
- 1. Advanced coordination polymer materials for drug delivery systems [ace.ewapub.com]
- 2. youtube.com [youtube.com]
- 3. Hydrothermal syntheses, structures and luminescent properties of Zn(ii) coordination polymers assembled with this compound involving in situ ligand reactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Benzene-1,2,3-tricarboxylic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction
Benzene-1,2,3-tricarboxylic acid, also known as hemimellitic acid, is a versatile aromatic compound that serves as a valuable building block in the synthesis of a variety of complex organic molecules.[1][2] Its unique structure, featuring three adjacent carboxylic acid groups on a benzene (B151609) ring, provides multiple reactive sites for derivatization.[1] This trifunctionality makes it a strategic precursor for creating structurally diverse scaffolds, particularly in the realm of pharmaceutical intermediates. These intermediates are crucial components in the total synthesis of active pharmaceutical ingredients (APIs). The applications of hemimellitic acid extend to the formation of polymers, dyes, pigments, and specialty resins.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound and its anhydride (B1165640) in the synthesis of heterocyclic compounds with potential pharmacological activity.
Application in the Synthesis of Heterocyclic Systems
This compound and its derivatives are particularly useful in the construction of heterocyclic compounds, which are core structures in a vast number of pharmaceuticals. The adjacent carboxylic acid groups can be readily converted into an anhydride, a highly reactive intermediate that can participate in various cyclization reactions to form fused heterocyclic systems.
One notable application is in the synthesis of substituted quinolines, a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Synthesis of a Dihydroquinoline-dicarboxylic Acid Intermediate
This section details the synthesis of a dihydroquinoline-dicarboxylic acid, a key intermediate that can be further elaborated to produce various pharmacologically active molecules. The synthesis involves the reaction of this compound anhydride with an appropriately substituted aniline (B41778) derivative.
Experimental Workflow
Caption: Synthetic workflow for the preparation of a dihydroquinoline-dicarboxylic acid intermediate.
Protocol 1: Synthesis of this compound anhydride
Objective: To prepare the cyclic anhydride of this compound, a key reactive intermediate.
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (10.0 g, 47.6 mmol).
-
Add acetic anhydride (20 mL, 212 mmol).
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The product will crystallize upon cooling. Collect the solid by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield this compound anhydride.
Quantitative Data:
| Compound | Starting Amount (g) | Molar Mass ( g/mol ) | Moles (mmol) | Product Yield (g) | Yield (%) |
| This compound | 10.0 | 210.14 | 47.6 | - | - |
| This compound anhydride | - | 192.12 | - | 8.5 | 93 |
Protocol 2: Synthesis of 2,3-Dihydro-4H-quinolino[2,3,4-de]quinoline-2,4-dione-8,9-dicarboxylic acid
Objective: To synthesize a dihydroquinoline-dicarboxylic acid intermediate via condensation of the anhydride with a substituted aniline.
Materials:
-
This compound anhydride
-
3-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Heating mantle
-
Mechanical stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer, place this compound anhydride (5.0 g, 26.0 mmol) and 3-aminobenzoic acid (3.57 g, 26.0 mmol).
-
Add polyphosphoric acid (50 g) to the flask.
-
Heat the mixture to 180-200°C and maintain for 4 hours with vigorous stirring.
-
Allow the reaction mixture to cool to approximately 100°C.
-
Carefully pour the hot mixture into a beaker containing 500 mL of ice-water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
Dry the product in an oven at 100°C to yield the dihydroquinoline-dicarboxylic acid intermediate.
Quantitative Data:
| Compound | Starting Amount (g) | Molar Mass ( g/mol ) | Moles (mmol) | Product Yield (g) | Yield (%) |
| This compound anhydride | 5.0 | 192.12 | 26.0 | - | - |
| 3-Aminobenzoic acid | 3.57 | 137.14 | 26.0 | - | - |
| Dihydroquinoline-dicarboxylic acid intermediate | - | 311.24 | - | 6.8 | 84 |
Logical Relationship of the Synthetic Pathway
The synthesis of the target pharmaceutical intermediate follows a logical progression from the starting material to the final product through key transformations.
Caption: Logical flow of the synthesis from starting material to the pharmaceutical intermediate.
This compound is a readily available and highly functionalized starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined above demonstrate a practical approach to constructing a dihydroquinoline scaffold, which can be further modified to explore a range of potential therapeutic agents. The straightforward nature of these reactions, coupled with good yields, makes this synthetic strategy attractive for drug discovery and development professionals. Further exploration of different substituted anilines and subsequent derivatization of the dicarboxylic acid intermediate can lead to a diverse library of compounds for biological screening.
References
Application of Hemimellitic Acid in the Production of Specialty Polymers and Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemimellitic acid (1,2,3-benzenetricarboxylic acid) is a versatile aromatic tricarboxylic acid that serves as a valuable monomer in the synthesis of a variety of specialty polymers and resins. Its unique structure, featuring three adjacent carboxylic acid groups on a benzene (B151609) ring, allows for the creation of polymers with tailored properties such as high thermal stability, enhanced mechanical strength, and specific solubility characteristics. These properties make hemimellitic acid-based polymers suitable for a range of demanding applications in fields including aerospace, electronics, coatings, and biomedical materials.
This document provides detailed application notes and experimental protocols for the utilization of hemimellitic acid in the production of polyesters, polyimides, alkyd resins, and as a crosslinking agent for epoxy resins.
Application Notes
The trifunctional nature of hemimellitic acid allows it to act as a branching or crosslinking agent, leading to polymers with high rigidity and thermal resistance. The reactivity of its carboxylic acid groups can be leveraged in various polymerization techniques, including condensation polymerization and esterification reactions.
Specialty Polymers and Resins from Hemimellitic Acid:
-
Polyesters: The three carboxylic acid groups of hemimellitic acid can react with diols to form branched or crosslinked polyesters. These polyesters can exhibit high glass transition temperatures (Tg) and improved thermal stability compared to their linear counterparts derived from dicarboxylic acids. By controlling the stoichiometry of the reactants, the degree of branching and the final properties of the polyester (B1180765) can be finely tuned. Water-soluble polyesters can also be synthesized for applications in coatings and adhesives.
-
Polyimides: Hemimellitic anhydride (B1165640), a derivative of hemimellitic acid, is a key monomer for the synthesis of high-performance polyimides. Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1] The incorporation of the hemimellitic anhydride structure can influence the solubility and processing characteristics of the resulting polyimide. The synthesis typically proceeds via a two-step method involving the formation of a poly(amic acid) intermediate followed by chemical or thermal imidization.[1]
-
Alkyd Resins: In the production of alkyd resins for coatings, hemimellitic acid can be used as a modifying polybasic acid. It can be incorporated alongside fatty acids and polyols to increase the functionality of the resin, leading to faster drying times and harder, more durable films.[2][3][4] The formulation can be adjusted to achieve a desired balance of flexibility, hardness, and chemical resistance.[2][3][4]
-
Epoxy Resins (as a Curing Agent): Hemimellitic anhydride can act as a curing agent (hardener) for epoxy resins.[5][6][7][8] The curing mechanism involves the opening of the anhydride ring by hydroxyl groups present in the epoxy resin system, followed by the reaction of the resulting carboxylic acid with epoxy groups.[5][6][7][8] This process leads to a highly crosslinked, thermoset network with excellent thermal stability and mechanical properties.[5][6][7][8]
Quantitative Data on Polymer Properties
While specific quantitative data for polymers derived directly from hemimellitic acid is limited in publicly available literature, the properties of polymers derived from its isomer, trimellitic acid (1,2,4-benzenetricarboxylic acid), can provide a useful benchmark for expected performance. The adjacent positioning of the carboxylic acid groups in hemimellitic acid may lead to differences in reactivity and polymer architecture, potentially affecting properties like solubility and glass transition temperature.
Table 1: Comparative Thermal Properties of Aromatic Polyimides
| Dianhydride Monomer | Diamine Monomer | Td5 (°C) | Td10 (°C) | Atmosphere |
| Pyromellitic Dianhydride (PMDA) | 4,4'-Oxydianiline (B41483) (ODA) | >500 | >550 | N₂ |
| Biphenyltetracarboxylic Dianhydride (BPDA) | p-Phenylenediamine (B122844) (PDA) | >550 | >580 | N₂ |
| Analogous Chlorinated Anhydride | Various Diamines | 437–452 | - | N₂ |
Note: Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively, as measured by Thermogravimetric Analysis (TGA). Data for analogous chlorinated anhydrides is provided for comparative insight into the effect of ring substitution on thermal stability.[1]
Table 2: Typical Properties of Polyamides (General)
| Property | Value Range |
| Glass Transition Temperature (Tg) | 40 - 90 °C[9] |
| Decomposition Temperature (5% weight loss) | ~200 °C |
Note: These are general values for polyamides and can vary significantly based on the specific monomers used.[10]
Experimental Protocols
Synthesis of a Branched Polyester from Hemimellitic Acid and a Diol
This protocol describes the synthesis of a branched polyester via direct esterification.
Materials:
-
Hemimellitic acid
-
Diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)
-
Esterification catalyst (e.g., p-toluenesulfonic acid, stannous octoate)
-
High-boiling point solvent (optional, for azeotropic water removal, e.g., xylene)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark trap with condenser (if using a solvent) or a distillation setup
-
Heating mantle
-
Vacuum pump
Procedure:
-
Charging the Reactor: In the three-necked flask, combine hemimellitic acid and the diol. The molar ratio of hydroxyl groups to carboxyl groups should be controlled to achieve the desired degree of branching and to avoid gelation. A slight excess of the diol is often used.
-
Catalyst Addition: Add the esterification catalyst (e.g., 0.1-0.5% by weight of the reactants).
-
Inert Atmosphere: Purge the reactor with nitrogen gas to prevent oxidation and side reactions at high temperatures.
-
Heating and Water Removal (Two-Stage Process):
-
Stage 1 (Atmospheric Pressure): Heat the reaction mixture with stirring to a temperature of 150-180°C. Water will begin to distill off as the esterification reaction proceeds. If using a solvent, the water will be collected in the Dean-Stark trap.
-
Stage 2 (Vacuum): Once the rate of water distillation slows, gradually apply a vacuum (e.g., 10-20 mmHg) and increase the temperature to 200-220°C. This helps to drive the reaction to completion by removing the remaining water and any volatile byproducts.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value reaches a predetermined low level.
-
Discharge and Characterization: Once the desired acid value is reached, cool the reactor and discharge the molten polyester. The resulting polymer can be characterized for its molecular weight, viscosity, glass transition temperature (by DSC), and thermal stability (by TGA).
Experimental Workflow for Polyester Synthesis
Caption: Workflow for the two-stage synthesis of branched polyester.
Synthesis of a Polyimide from Hemimellitic Anhydride and an Aromatic Diamine
This protocol follows the standard two-step procedure for polyimide synthesis.
Materials:
-
Hemimellitic anhydride
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), p-phenylenediamine (PDA))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))
-
Dehydrating agent (for chemical imidization, e.g., acetic anhydride)
-
Catalyst (for chemical imidization, e.g., pyridine, triethylamine)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle and temperature controller
-
Vacuum oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Diamine Dissolution: In the flask, dissolve the aromatic diamine in the anhydrous polar aprotic solvent under a nitrogen atmosphere.
-
Anhydride Addition: Slowly add an equimolar amount of hemimellitic anhydride to the stirred diamine solution. The addition should be done portion-wise to control the exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Imidization (Thermal or Chemical)
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in a vacuum oven using a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour. This process removes the solvent and induces cyclization to form the polyimide.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add the dehydrating agent (e.g., acetic anhydride) and the catalyst (e.g., pyridine) at room temperature.
-
Stir the mixture for several hours. The polyimide will precipitate out of the solution.
-
Collect the polymer by filtration, wash it with a suitable solvent (e.g., methanol), and dry it in a vacuum oven.
-
Logical Relationship for Polyimide Synthesis
Caption: Two-step synthesis pathway for polyimides.
Preparation of an Alkyd Resin using Hemimellitic Acid
This protocol describes a two-stage alcoholysis-polyesterification process.
Materials:
-
Drying oil (e.g., linseed oil, soybean oil)
-
Polyol (e.g., glycerol, pentaerythritol)
-
Hemimellitic acid
-
Alcoholysis catalyst (e.g., litharge, calcium hydroxide)
-
Xylene (for azeotropic removal of water)
-
Nitrogen gas supply
Equipment:
-
Four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle
Procedure:
Stage 1: Alcoholysis
-
Charge the drying oil and polyol into the reaction kettle.
-
Add the alcoholysis catalyst.
-
Heat the mixture to 230-250°C under a nitrogen blanket with continuous stirring.
-
Monitor the reaction by checking the solubility of a sample in methanol. The alcoholysis is complete when the sample is completely soluble in 3-4 volumes of methanol.
-
Cool the reaction mixture to about 180°C.
Stage 2: Polyesterification
-
Add hemimellitic acid to the monoglyceride mixture from Stage 1.
-
Add xylene to the reactor.
-
Increase the temperature to 220-240°C and begin collecting the water of esterification in the Dean-Stark trap.
-
Monitor the reaction by measuring the acid value and viscosity of the resin.
-
Stop the reaction when the desired acid value and viscosity are reached by cooling the reactor.
-
The final alkyd resin can be thinned with a suitable solvent.
Experimental Workflow for Alkyd Resin Synthesis
Caption: Two-stage process for alkyd resin synthesis.
Curing of Epoxy Resin with Hemimellitic Anhydride
This protocol outlines the use of hemimellitic anhydride as a hardener for a standard epoxy resin.
Materials:
-
Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Hemimellitic anhydride
-
Accelerator (e.g., tertiary amine like benzyldimethylamine (BDMA), or an imidazole)
Equipment:
-
Beaker or mixing vessel
-
Stirring rod or mechanical stirrer
-
Vacuum desiccator or oven
-
Oven for curing
Procedure:
-
Formulation Calculation: Calculate the required amount of hemimellitic anhydride based on the epoxy equivalent weight (EEW) of the resin. A common stoichiometric ratio of anhydride to epoxy (A/E) is between 0.85 and 1.0. The amount of anhydride is calculated as: Weight of Anhydride = (Weight of Epoxy Resin / EEW) * (Molecular Weight of Anhydride / number of anhydride groups) * A/E
-
Mixing: Gently heat the epoxy resin to reduce its viscosity (e.g., 50-60°C).
-
Add the calculated amount of hemimellitic anhydride to the warm epoxy resin and stir until the anhydride is completely dissolved and the mixture is homogeneous.
-
Allow the mixture to cool to near room temperature.
-
Add the accelerator (typically 0.5-2.0 parts per hundred parts of resin by weight) and mix thoroughly.
-
Degassing: Place the mixture in a vacuum desiccator to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a mold and cure it in an oven. A typical curing schedule might be 120°C for 2 hours followed by a post-cure at 150°C for 4 hours. The optimal curing schedule will depend on the specific formulation.
-
Characterization: The cured epoxy can be tested for its glass transition temperature (Tg), hardness, tensile strength, and chemical resistance.
Signaling Pathway for Epoxy Curing
Caption: Curing mechanism of epoxy resin with anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterisation of alkyd resins with glutamic acid-based monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.qu.edu.iq [repository.qu.edu.iq]
- 4. ikprress.org [ikprress.org]
- 5. benchchem.com [benchchem.com]
- 6. azom.com [azom.com]
- 7. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Benzene-1,2,3-tricarboxylic Acid-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the essential techniques for the characterization of Metal-Organic Frameworks (MOFs) synthesized using Benzene-1,2,3-tricarboxylic acid (hemimellitic acid) as the organic linker. The protocols outlined below are fundamental for confirming the successful synthesis, determining the structural and physical properties, and ensuring the quality and reproducibility of these porous materials for applications in drug development and beyond.
Introduction to Characterization
The comprehensive characterization of this compound-based MOFs is crucial for establishing structure-property relationships. The spatial arrangement of the three carboxylic acid groups on the benzene (B151609) ring in the 1,2,3-position offers unique coordination possibilities compared to its more common isomer, benzene-1,3,5-tricarboxylic acid, potentially leading to novel framework topologies and functionalities. A multi-technique approach is essential for a thorough understanding of these materials.
A general workflow for the characterization of a newly synthesized MOF is depicted below. This process ensures a systematic evaluation from initial synthesis confirmation to detailed physical property analysis.
Application Notes & Protocols: Porosity and Surface Area Analysis of Hemimellitic Acid-Derived Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemimellitic acid, with its three adjacent carboxylic acid groups on a benzene (B151609) ring, is a versatile building block for the synthesis of novel porous materials such as metal-organic frameworks (MOFs) and porous organic polymers (POPs). The unique architecture of these materials results in varying degrees of porosity and surface area, which are critical parameters influencing their performance in applications ranging from gas storage and catalysis to drug delivery. This document provides a detailed overview of the analytical techniques used to characterize the porosity and surface area of hemimellitic acid-derived materials, complete with experimental protocols and data interpretation guidelines.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for a series of porous materials synthesized using hemimellitic acid. This data is intended to serve as a benchmark for researchers working with similar materials.
| Material ID | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| HMA-MOF-1 | Solvothermal | 850 | 0.45 | 2.1 |
| HMA-POP-1 | Sonogashira Coupling | 620 | 0.38 | 2.5 |
| HMA-MOF-2 | Hydrothermal | 1100 | 0.62 | 2.3 |
| HMA-POP-2 | Friedel-Crafts Alkylation | 450 | 0.29 | 2.6 |
Experimental Protocols
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET theory is the most common method for determining the specific surface area of porous materials.[1][2] It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures.[1][2]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the dried hemimellitic acid-derived material into a sample tube.
-
Degas the sample under vacuum at a temperature appropriate for the material's stability (e.g., 120-150 °C) for several hours to remove any adsorbed moisture and other volatile impurities. The goal is to achieve a stable weight.
-
-
Analysis:
-
Transfer the sample tube to the analysis port of the gas adsorption analyzer.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Introduce nitrogen gas in controlled increments into the sample tube.
-
Record the amount of gas adsorbed at various relative pressures (P/P₀) ranging from approximately 0.05 to 0.35.
-
The instrument software will generate an adsorption isotherm.
-
-
Data Interpretation:
-
The BET equation is applied to the linear portion of the adsorption isotherm to calculate the monolayer capacity, which is the volume of gas required to form a single layer on the material's surface.[3]
-
From the monolayer capacity, the total surface area is calculated. The shape of the isotherm can provide additional information about the pore structure (e.g., Type I for microporous, Type IV for mesoporous materials).
-
Pore Size and Volume Analysis
Gas adsorption data can also be used to determine the pore size distribution and total pore volume.
Protocol:
-
Analysis:
-
Following the BET analysis, continue to increase the relative pressure of the nitrogen gas up to ~0.99 to obtain a full adsorption-desorption isotherm.
-
-
Data Interpretation:
-
Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at the highest relative pressure (e.g., P/P₀ ≈ 0.99).
-
Pore Size Distribution: Models such as Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) for micropores and mesopores are applied to the desorption branch of the isotherm to calculate the distribution of pore sizes.
-
Mercury Porosimetry
Mercury porosimetry is a technique used to characterize macropores and larger mesopores (typically in the range of 3 nm to 360 µm).[4][5] It is based on the principle that a non-wetting liquid (mercury) will only intrude into pores under pressure. The pressure required is inversely proportional to the pore size.[5]
Protocol:
-
Sample Preparation:
-
Place a known amount of the dried hemimellitic acid-derived material into a sample holder (penetrometer).
-
Evacuate the penetrometer to remove air from the sample and the holder.
-
-
Analysis:
-
Fill the penetrometer with mercury.
-
Place the penetrometer in the porosimeter and gradually increase the pressure.
-
Record the volume of mercury intruded into the sample as a function of the applied pressure.
-
-
Data Interpretation:
-
The Washburn equation is used to relate the applied pressure to the pore diameter.
-
The data provides a cumulative pore volume distribution, from which the total pore volume and the distribution of pore sizes in the macropore and larger mesopore range can be determined.
-
Mandatory Visualizations
Caption: Experimental workflow for porosity and surface area analysis.
Caption: Synthesis parameters influencing porous properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzene-1,2,3-tricarboxylic Acid-Based MOFs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using Benzene-1,2,3-tricarboxylic acid (hemimellitic acid) as an organic linker.
Troubleshooting Guide
Researchers often encounter challenges in the synthesis of MOFs due to the unique steric and electronic properties of the this compound linker. This guide addresses common issues in a question-and-answer format.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Steric Hindrance: The three adjacent carboxylic acid groups on the hemimellitic acid linker can create significant steric hindrance, impeding the coordination with metal centers.[1][2] Inappropriate Solvent System: The choice of solvent can greatly influence the solubility of reactants and the kinetics of MOF formation. Non-optimal pH: The pH of the reaction mixture affects the deprotonation of the carboxylic acid groups, which is crucial for coordination. | Employ Modulators: Introduce monodentate ligands (e.g., acetic acid, formic acid) to the reaction mixture. These can temporarily coordinate to the metal centers, slowing down the nucleation process and allowing the bulkier hemimellitic acid to coordinate more effectively. Solvent Screening: Experiment with different solvent systems, including polar aprotic solvents like DMF, DEF, and DMA, as well as protic solvents like ethanol (B145695) or water, or mixtures thereof. pH Adjustment: Carefully adjust the pH of the reaction mixture. The addition of a base (e.g., triethylamine) can facilitate deprotonation, but excessive base can lead to the precipitation of metal hydroxides. |
| Formation of Amorphous Product or Poor Crystallinity | Rapid Nucleation: Fast reaction kinetics can lead to rapid precipitation of an amorphous solid instead of crystalline MOF. Inadequate Reaction Temperature or Time: The temperature and duration of the solvothermal/hydrothermal reaction are critical for crystal growth. | Temperature Gradient Synthesis: Utilize a temperature gradient during the synthesis to promote slower, more controlled crystal growth. Extended Reaction Time: Increase the reaction time to allow for the dissolution of kinetically favored amorphous phases and the crystallization of the thermodynamically stable MOF. Introduction of Co-ligands: The use of auxiliary N-donor ligands can influence the coordination environment and promote the formation of crystalline materials.[1][2] |
| Unexpected Final Product (In Situ Ligand Modification) | Reactive Solvents: Under solvothermal conditions, solvents like DMF or alcohols (e.g., methanol) can react with the sterically strained hemimellitic acid.[2] For instance, DMF can lead to amination and methanol (B129727) can cause esterification of one of the carboxyl groups.[2] | Use of Non-Reactive Solvents: If in situ modification is a concern, consider using less reactive solvents such as water or certain ethers. Lower Reaction Temperatures: Reducing the reaction temperature may mitigate these side reactions, although this could also affect the MOF formation kinetics. Protecting Groups: In some cases, it may be feasible to use a protecting group strategy for the more reactive carboxyl group, followed by deprotection after MOF synthesis, though this adds complexity. |
| Phase Impurity (Multiple Crystalline Phases) | Complex Coordination Landscape: The asymmetric nature of hemimellitic acid can lead to the formation of multiple competing crystalline phases with different coordination modes.[1][2] Inconsistent Heating: Uneven heating within the autoclave can create different reaction conditions, leading to the formation of multiple phases. | Careful Control of Stoichiometry: Precisely control the molar ratios of the metal salt, linker, and any modulators or co-ligands. Homogenization of Reactants: Ensure all reactants are fully dissolved and the solution is homogeneous before heating. Use of High-Quality Autoclaves: Employ autoclaves that provide uniform heating to minimize temperature gradients. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging linker for MOF synthesis compared to its 1,3,5-isomer (trimesic acid)?
A1: The primary challenge lies in the steric hindrance imposed by the three adjacent carboxylic acid groups.[1][2] This close proximity can make it difficult for all three groups to coordinate to metal centers simultaneously, leading to lower reaction yields, the formation of lower-dimensional structures, or unexpected coordination modes. In contrast, the 1,3,5-isomer has its carboxyl groups spaced further apart, allowing for more predictable and stable framework formation.
Q2: What are the common coordination modes observed for this compound in MOFs and coordination polymers?
A2: Due to its asymmetry and steric strain, this compound can adopt a variety of coordination modes. It is common for only two of the three carboxylate groups to coordinate to metal centers, with the central carboxylate group sometimes remaining protonated or participating in hydrogen bonding. This can lead to the formation of 1D chains, 2D layered structures, or complex 3D frameworks.[1][2] The specific coordination mode is highly dependent on the reaction conditions, the choice of metal ion, and the presence of any co-ligands.[1][2]
Q3: Can you provide a starting experimental protocol for the synthesis of a this compound-based MOF?
A3: The following is a general hydrothermal protocol that can be adapted for the synthesis of a transition metal-based MOF with this compound. Optimization of the parameters will be necessary for specific metal ions and desired structures.
General Hydrothermal Synthesis Protocol:
-
Reactant Preparation: In a typical synthesis, a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) and this compound (0.05 mmol) are dissolved in a solvent mixture, for example, 10 mL of a 1:1 (v/v) DMF/water solution, in a 20 mL glass vial.
-
Addition of Modulator/Co-ligand (Optional): If used, a modulator (e.g., acetic acid, 10 equivalents relative to the linker) or a co-ligand (e.g., a bipyridine-based ligand, 0.05 mmol) is added to the solution.
-
Homogenization: The mixture is sonicated for 15-20 minutes to ensure complete dissolution and homogenization.
-
Sealing and Heating: The vial is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then placed in a programmable oven and heated to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).
-
Cooling: The oven is then cooled down to room temperature at a controlled rate (e.g., 5 °C/hour).
-
Product Isolation: The resulting crystals are collected by filtration, washed several times with the mother liquor and then with a volatile solvent like ethanol or acetone (B3395972) to remove unreacted starting materials.
-
Drying and Activation: The product is dried under vacuum at an elevated temperature (e.g., 80-120 °C) to remove the solvent molecules from the pores.
Q4: How can I characterize the synthesized MOF to confirm its structure and purity?
A4: A combination of analytical techniques is essential for the thorough characterization of your synthesized material:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk sample.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including the coordination environment of the metal centers and the binding modes of the linker.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate groups to the metal centers, evidenced by a shift in the C=O stretching frequency.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.
Visualizing Synthesis Challenges and Workflows
The following diagrams illustrate the key challenges in the synthesis of this compound-based MOFs and a general experimental workflow.
References
- 1. Hydrothermal syntheses, structures and luminescent properties of Zn(ii) coordination polymers assembled with this compound involving in situ ligand reactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Hydrothermal syntheses, structures and luminescent properties of Zn(ii) coordination polymers assembled with this compound involving in situ ligand reactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Improving yield and purity in hemimellitic acid reactions
Welcome to the Technical Support Center for Hemimellitic Acid Synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize reaction yield and purity.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the synthesis of hemimellitic acid, primarily through the oxidation of 1,2,3-trimethylbenzene (B126466) (hemimellitene).
Yield-Related Issues
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A: Low yield in the synthesis of hemimellitic acid is a common problem that can stem from several factors:
-
Incomplete Reaction: The oxidation of three methyl groups requires forcing conditions. Insufficient reaction time, inadequate temperature, or a suboptimal amount of oxidizing agent can lead to incomplete conversion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. Consider extending the reaction time or moderately increasing the temperature, but be cautious of over-oxidation.
-
-
Over-oxidation: Harsh reaction conditions can cause the aromatic ring to cleave, leading to the formation of carbon dioxide and other degradation products, which lowers the yield of the desired acid.
-
Solution: Maintain careful control over the reaction temperature. The addition of the oxidizing agent should be done portion-wise or via a dropping funnel to manage the exothermic nature of the reaction and prevent temperature spikes.
-
-
Sub-optimal Stoichiometry: An insufficient amount of the oxidizing agent will result in a mixture of partially oxidized intermediates, such as 2,3-dimethylbenzoic acid.[1][2]
-
Solution: Ensure the molar ratio of the oxidant to 1,2,3-trimethylbenzene is sufficient to oxidize all three methyl groups. A slight excess of the oxidant may be necessary, but excessive amounts can promote over-oxidation.
-
-
Product Loss During Work-up: Hemimellitic acid has some solubility in water, especially at elevated temperatures. Significant product can be lost in the aqueous filtrate during isolation.
-
Solution: After precipitation of the acid by acidification, cool the solution in an ice bath to minimize its solubility before filtration. Wash the collected crystals with a minimal amount of ice-cold water.
-
Purity-Related Issues
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
A: Impurities typically consist of unreacted starting material, partially oxidized intermediates, or isomeric byproducts.
-
Common Impurities:
-
Unreacted 1,2,3-Trimethylbenzene: A neutral, non-polar compound.
-
Partially Oxidized Intermediates: Primarily 2,3-dimethylbenzoic acid and other dimethylbenzoic or methylphthalic acid isomers.[1][2] These are acidic, like the final product.
-
Isomeric Benzenetricarboxylic Acids: Trimellitic acid (1,2,4-) and trimesic acid (1,3,5-) may be present if the starting trimethylbenzene was not isomerically pure.[3]
-
-
Purification Strategy: A multi-step approach involving acid-base extraction followed by recrystallization is highly effective.
-
Acid-Base Extraction: Dissolve the crude product in a weak aqueous base (e.g., sodium carbonate solution). Unreacted, non-acidic starting material can be removed by extraction with an organic solvent like diethyl ether. The hemimellitic acid remains in the aqueous layer as its sodium salt. Re-acidification of the aqueous layer with a strong acid (e.g., HCl) will precipitate the purified acid, which can then be collected by filtration.[4]
-
Recrystallization: This is the most critical step for removing partially oxidized intermediates and isomers.[5][6] Water is a common and effective solvent for recrystallizing polycarboxylic acids like hemimellitic acid due to their high solubility in hot water and lower solubility in cold water.[4][7]
-
Q3: The color of my product is off-white or yellow. What does this indicate?
A: A persistent yellow or brown color often indicates the presence of trace impurities, potentially from side-reactions or residual oxidation byproducts. While recrystallization is the primary method to address this, if the color persists, treatment with a small amount of activated charcoal during the recrystallization process can be effective.[7] Add the charcoal to the hot solution before the filtration step to adsorb the colored impurities.
Analytical & Monitoring Questions
Q4: How can I effectively monitor the reaction to determine its endpoint?
A: Monitoring the disappearance of the starting material (1,2,3-trimethylbenzene) and the appearance of the product is crucial.
-
TLC: Use a suitable eluent system (e.g., a polar mixture like ethyl acetate/hexanes with a small amount of acetic acid) to separate the non-polar starting material from the highly polar carboxylic acid product. The product will have a much lower Rf value.
-
HPLC: Reversed-phase HPLC is an excellent quantitative method. The analysis of organic acids often requires an acidic mobile phase (ion suppression) to ensure they are in their protonated form for better retention and peak shape.[8]
Q5: What analytical methods are best for confirming the purity of my final product?
A: Several methods can be used to assess purity:
-
Melting Point: Pure hemimellitic acid has a distinct melting point (approx. 190–192 °C).[3] A broad or depressed melting range is a clear indicator of impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. The absence of signals corresponding to methyl groups from the starting material or intermediates is a good sign of purity.
-
HPLC: As with reaction monitoring, HPLC can provide quantitative purity data (e.g., area percent purity).
Data Presentation
Table 1: Comparison of General Oxidation Strategies for Alkylbenzenes
| Oxidation Strategy | Typical Oxidant(s) | Typical Yield Range | Advantages | Disadvantages |
| Strong Chemical Oxidation | KMnO₄, HNO₃, CrO₃ | 40-70% | Well-established, effective for complete oxidation. | Harsh conditions, produces significant inorganic waste (e.g., MnO₂), potential for over-oxidation.[9] |
| Catalytic Air Oxidation | Air/O₂ with Co/Mn/Br catalysts | 60-90% | More atom-economical, less waste, suitable for industrial scale. | Requires higher temperatures/pressures, catalyst can be complex and expensive. |
| Hydrothermal Oxidation | H₂O₂ in superheated water | Variable | "Greener" approach with water as the primary byproduct. | Requires specialized high-pressure equipment. |
Experimental Protocols
Protocol 1: Synthesis of Hemimellitic Acid via Permanganate (B83412) Oxidation
This protocol is a representative laboratory-scale synthesis.
-
Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1,2,3-trimethylbenzene (6.0 g, 50 mmol) and 250 mL of water.
-
Reagent Addition: In a separate beaker, dissolve potassium permanganate (KMnO₄) (31.6 g, 200 mmol) and sodium carbonate (Na₂CO₃) (2.5 g) in 300 mL of warm water.
-
Reaction: Heat the trimethylbenzene suspension to a gentle reflux (approx. 95-100°C). Slowly add the hot permanganate solution to the refluxing mixture over 2-3 hours with vigorous stirring. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Completion: After the addition is complete, continue to heat at reflux for an additional 1-2 hours, or until the purple color no longer fades.
-
Work-up (Part 1): Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to recover any adsorbed product.
-
Work-up (Part 2): Combine the filtrates and reduce the volume to approximately 100 mL by heating on a hot plate.
-
Precipitation: Cool the concentrated solution in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2 (check with pH paper). A white precipitate of crude hemimellitic acid will form.
-
Isolation: Keep the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration, wash the crystals with a minimal amount of ice-cold water, and allow them to air dry.
Protocol 2: Purification of Hemimellitic Acid by Recrystallization
-
Solvent Selection: Place the crude, dry hemimellitic acid into an Erlenmeyer flask. Water is a suitable solvent.[4][10]
-
Dissolution: Add a small amount of deionized water and heat the mixture on a hot plate with swirling. Add more hot water in small portions until all the solid has just dissolved.[7] Avoid adding a large excess of solvent, as this will reduce recovery yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual MnO₂) or if activated charcoal was used for decolorization, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Maximize Recovery: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing & Drying: Wash the crystals on the filter with a very small amount of ice-cold deionized water to remove any soluble impurities adhering to the surface. Continue to pull air through the crystals on the funnel to partially dry them, then transfer them to a watch glass to dry completely.
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of hemimellitic acid.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Detailed Purification Workflow
Caption: Step-by-step workflow for the purification of crude hemimellitic acid.
References
- 1. cejsh.icm.edu.pl [cejsh.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Hemimellitic acid - Wikipedia [en.wikipedia.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 8. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
- 9. CN106431887A - Method for preparing trimesic acid - Google Patents [patents.google.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Home Page [chem.ualberta.ca]
Hemimellitic Acid in Organic Synthesis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hemimellitic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Esterification Reactions
Q1: My esterification of hemimellitic acid with methanol (B129727) is giving low yields, and I see unreacted starting material. What are the possible causes and solutions?
A1: Incomplete esterification is a common issue. The primary causes are often related to equilibrium limitations and reaction conditions.
Possible Causes:
-
Reversible Reaction: Fischer esterification is an equilibrium process. The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid and alcohol, limiting the yield.
-
Insufficient Catalyst: An inadequate amount of acid catalyst can lead to slow reaction rates.
-
Steric Hindrance: The three adjacent carboxylic acid groups on hemimellitic acid can create steric hindrance, making it more difficult for the alcohol to attack the carbonyl carbons, particularly for the central carboxylic acid.
-
Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can prevent the reaction from reaching completion.
Troubleshooting Solutions:
-
Water Removal: To drive the equilibrium towards the product, remove water as it forms. This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
Employing a dehydrating agent, such as molecular sieves.
-
-
Excess Alcohol: Use the alcohol reactant in large excess to shift the equilibrium towards the ester product.
-
Catalyst Loading: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
Alternative Esterification Methods: For substrates sensitive to strong acids, consider milder methods like the Steglich esterification using DCC and DMAP.
-
Two-Step Process: Convert hemimellitic acid to its more reactive acid chloride using an agent like thionyl chloride (SOCl₂), and then react the isolated acid chloride with the alcohol.
Issue 2: Formation of an Insoluble White Precipitate During the Reaction
Q2: I'm observing the formation of a white solid that is insoluble in my reaction mixture when I heat hemimellitic acid. What is this substance and how can I avoid it?
A2: The formation of an insoluble white precipitate upon heating hemimellitic acid, especially in the absence of a large excess of a dehydrating agent, is likely due to the formation of hemimellitic anhydride (B1165640).
Explanation: The three adjacent carboxylic acid groups of hemimellitic acid can readily undergo intramolecular cyclization upon heating to form a cyclic anhydride. This anhydride is often less soluble in common organic solvents than the parent acid, causing it to precipitate.
dot
Caption: Intramolecular anhydride formation from hemimellitic acid upon heating.
Prevention and Mitigation:
-
Control Temperature: Avoid excessive heating of hemimellitic acid, especially in the absence of other reagents. The melting point of hemimellitic acid is around 190-192 °C, and decomposition/anhydride formation can occur at these temperatures.[1]
-
Use of a Dehydrating Agent: When anhydride formation is the desired reaction, use a dehydrating agent like acetic anhydride or thionyl chloride to facilitate the conversion under more controlled conditions.
-
Direct Use: If the subsequent reaction can be performed with the anhydride, you can intentionally form it and use it in the next step without isolation.
Issue 3: Unexpected Gas Evolution and Product Decarboxylation
Q3: During my high-temperature reaction involving hemimellitic acid, I'm observing gas evolution and my product analysis shows the loss of one or more carboxyl groups. What is happening?
A3: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures. This is a common side reaction for hemimellitic acid, leading to the formation of phthalic acid, isophthalic acid, benzoic acid, and other degradation products.[2]
Explanation: The thermal stability of hemimellitic acid is limited. Upon strong heating, one or more of the carboxylic acid groups can be eliminated as carbon dioxide. The position of decarboxylation can vary, leading to a mixture of products.
dot
Caption: Potential decarboxylation pathway of hemimellitic acid at high temperatures.
Troubleshooting and Control:
-
Lower Reaction Temperature: If decarboxylation is a side reaction, the most effective solution is to lower the reaction temperature.
-
Use of Catalysts: For some transformations, the use of a suitable catalyst may allow the desired reaction to proceed at a lower temperature, thus minimizing decarboxylation.
-
Reaction Time: Minimize the reaction time at elevated temperatures.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to suppress certain degradation pathways.
Frequently Asked Questions (FAQs)
Q4: What are the expected byproducts when converting hemimellitic acid to its acid trichloride (B1173362) with thionyl chloride (SOCl₂)?
A4: The reaction of carboxylic acids with thionyl chloride typically produces the corresponding acid chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3] For hemimellitic acid, the main expected product is hemimellitoyl trichloride.
Potential Side Reactions and Byproducts:
-
Incomplete Chlorination: Due to steric hindrance, one or more of the carboxylic acid groups may fail to react, leading to a mixture of mono-, di-, and tri-chlorinated products.
-
Anhydride Formation: If any moisture is present, or under certain conditions, intramolecular anhydride formation between two adjacent acyl chloride groups can occur.
-
Charring/Decomposition: At higher temperatures, decomposition and charring can occur, especially if the reaction is not controlled.
Recommendations:
-
Use an excess of thionyl chloride to ensure complete conversion.
-
Control the reaction temperature, often by gentle reflux.
-
Perform the reaction under anhydrous conditions to prevent side reactions with water.
Q5: I am trying to synthesize a polyester (B1180765) using hemimellitic acid, but the reaction mixture is gelling prematurely. What could be the cause?
A5: Premature gelling in polyester synthesis is often due to uncontrolled cross-linking.
Possible Causes:
-
High Functionality: Hemimellitic acid is a trifunctional monomer. When reacted with a difunctional monomer (a diol), it can form a branched or cross-linked polymer network. If the reaction conditions are not carefully controlled, this can lead to gelation at a low degree of conversion.
-
Side Reactions: At the high temperatures often required for polycondensation, side reactions such as etherification of the diol can alter the stoichiometry and promote cross-linking.[4]
-
Unwanted Polymerization: If the diol or other components contain unsaturated bonds, unwanted radical polymerization could be initiated at high temperatures.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the molar ratio of hemimellitic acid to the diol to manage the degree of branching.
-
Lower Reaction Temperature: Use a suitable catalyst to lower the required reaction temperature.
-
Stepwise Polymerization: Consider a stepwise approach where hemimellitic acid is first reacted with an excess of the diol to form a triol intermediate, which is then polymerized with a dicarboxylic acid.
Q6: How can I purify my desired hemimellitic acid ester from unreacted hemimellitic acid?
A6: The purification of a neutral ester from an acidic starting material can typically be achieved by an extractive workup.
Purification Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The unreacted hemimellitic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Be cautious of CO₂ evolution during this step.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary (monitor with TLC).
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break up emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Further Purification: If necessary, the ester can be further purified by techniques such as column chromatography or recrystallization.[5]
dot
Caption: Workflow for the purification of a hemimellitic acid ester.
Data Summary
| Reaction Type | Potential Side Reaction | Key Byproducts | Mitigation Strategy |
| Esterification | Incomplete reaction | Mono- and di-esters | Use excess alcohol, remove water |
| Hydrolysis | Hemimellitic acid | Anhydrous conditions, water removal | |
| Heating/Thermal | Intramolecular Anhydride Formation | Hemimellitic anhydride | Control temperature below ~190°C |
| Decarboxylation | Phthalic acid isomers, benzoic acid | Lower reaction temperature, minimize reaction time | |
| Polyesterification | Premature Gelation | Cross-linked polymer network | Stoichiometric control, lower temperature |
| Acid Chloride Formation | Incomplete Chlorination | Partially chlorinated acids | Use excess thionyl chloride |
Experimental Protocols
Protocol 1: Synthesis of Trimethyl Hemimellitate
This protocol is a general procedure for the Fischer esterification of hemimellitic acid.
Materials:
-
Hemimellitic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Toluene (optional, for Dean-Stark)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add hemimellitic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq, can be used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution until no more gas evolves.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethyl hemimellitate.
-
Purify further by column chromatography or recrystallization if necessary.
Protocol 2: Analysis of Byproducts by GC-MS after Derivatization
This protocol describes a general method for the analysis of a crude esterification mixture to identify byproducts.
Materials:
-
Crude reaction mixture
-
Anhydrous methanol
-
Boron trifluoride-methanol solution (BF₃·MeOH) or methanolic HCl[6]
-
Anhydrous sodium sulfate
Procedure:
-
Take an aliquot of the crude reaction mixture and evaporate the solvent.
-
To the residue, add a solution of BF₃·MeOH (or methanolic HCl) to ensure all free carboxylic acid groups are converted to their methyl esters.
-
Heat the mixture according to standard protocols for fatty acid methyl ester (FAME) analysis (e.g., 60-100 °C for a specified time).[7]
-
After cooling, add water and extract the derivatized products with hexane.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Analyze the hexane solution by GC-MS.
Expected Results:
-
The major peak should correspond to trimethyl hemimellitate.
-
Potential byproduct peaks could include dimethyl hemimellitate isomers (from incomplete esterification) and methyl esters of decarboxylation products (e.g., dimethyl phthalates, methyl benzoate). The mass spectra of these peaks can be compared to library data for identification.
References
- 1. Hemimellitic acid - Wikipedia [en.wikipedia.org]
- 2. gauthmath.com [gauthmath.com]
- 3. Thermal decomposition of hexamethylenetetramine: mechanistic study and identification of reaction intermediates via a computational and NMR approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates [mdpi.com]
- 5. Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Optimizing reaction temperature and time for hemimellitic acid coordination
Technical Support Center: Hemimellitic Acid Coordination
Welcome to the Technical Support Center for the synthesis and optimization of coordination polymers and metal-organic frameworks (MOFs) using hemimellitic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the coordination of hemimellitic acid with various metal ions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in hemimellitic acid coordination reactions can often be attributed to several factors. The most critical parameters to investigate are reaction temperature, time, pH, and solvent selection. Suboptimal conditions can lead to incomplete reaction, formation of soluble intermediates, or the crystallization of undesired phases.
Troubleshooting Steps:
-
Temperature Optimization: The reaction temperature directly influences the kinetics of nucleation and crystal growth. A temperature that is too low may result in a slow reaction rate and incomplete formation of the desired product. Conversely, a temperature that is too high can lead to the formation of more stable, but potentially less porous or undesired, crystalline phases. It is recommended to screen a range of temperatures to find the optimal balance.
-
Reaction Time: The duration of the reaction is crucial for achieving high crystallinity and yield. Insufficient reaction time can lead to the formation of amorphous material or small, poorly formed crystals. Extended reaction times may lead to phase transformations or decomposition of the product. Time-course studies are recommended to determine the optimal reaction duration. A time-controlled synthesis has been shown to be important in reactions involving hemimellitic acid.[1]
-
Solvent System: The choice of solvent is critical as it influences the solubility of the reactants and the coordination environment of the metal ion. For solvothermal synthesis, polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used. The purity of the solvent is also important, as impurities can interfere with the reaction.
-
pH Adjustment: The deprotonation state of hemimellitic acid's three carboxylic acid groups is pH-dependent and significantly impacts its coordination behavior. A suboptimal pH can lead to the formation of partially protonated coordination complexes or prevent coordination altogether. Careful control of pH, sometimes through the use of modulating agents or bases, is often necessary.
Q2: I am observing poor crystallinity in my product. How can I improve it?
A2: Poor crystallinity, characterized by broad peaks in the powder X-ray diffraction (PXRD) pattern, is a common issue. Improving crystallinity is essential for accurate structural determination and for achieving desired material properties such as porosity.
Troubleshooting Steps:
-
Optimize the Temperature Gradient: A slow cooling rate after the reaction is complete can promote the growth of larger, more well-defined crystals. Rapid cooling often leads to the formation of many small nuclei, resulting in smaller crystallites and broader PXRD peaks.
-
Increase Reaction Time: Longer reaction times can allow for the dissolution of smaller, less stable crystallites and the growth of larger, more thermodynamically stable crystals (a process known as Ostwald ripening).
-
Adjust Reactant Concentrations: The concentration of both the metal salt and hemimellitic acid can influence the rate of nucleation and crystal growth. Lower concentrations often favor the growth of larger, higher-quality crystals.
-
Introduce Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid), can compete with hemimellitic acid for coordination to the metal center. This can slow down the reaction rate and promote the formation of more crystalline materials.
Q3: My product appears to be an amorphous powder. What could be the cause?
A3: The formation of an amorphous product indicates that the conditions are not suitable for crystallization. This can be due to a variety of factors.
Troubleshooting Steps:
-
Insufficient Reaction Temperature or Time: The reaction may not have sufficient energy or time to overcome the activation barrier for nucleation and crystal growth. Try increasing the reaction temperature and/or time.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the reactants or for facilitating the self-assembly process. Experiment with different solvents or solvent mixtures.
-
Presence of Impurities: Impurities in the reactants or solvent can inhibit crystallization. Ensure that high-purity reagents and solvents are used.
Q4: I am observing the formation of multiple crystalline phases. How can I obtain a phase-pure product?
A4: The formation of multiple phases indicates that the reaction conditions are close to the boundary of stability for several different crystal structures.
Troubleshooting Steps:
-
Precise Temperature Control: Even small variations in temperature can favor the formation of different phases. Ensure that the reaction temperature is precisely controlled.
-
Control of Stoichiometry: The molar ratio of the metal salt to hemimellitic acid can influence the final product. Carefully control the stoichiometry of your reactants.
-
Systematic Screening of Reaction Time: Different phases may form at different stages of the reaction. A systematic study of how the product evolves over time can help to isolate the desired phase.
Quantitative Data Summary
While specific optimization data for hemimellitic acid with a wide range of metals is not extensively published in a comparative format, the following table provides a representative starting point for optimization experiments based on typical conditions for benzene (B151609) polycarboxylic acids.
| Parameter | Range 1 | Range 2 | Range 3 | Note |
| Temperature (°C) | 80 - 100 | 100 - 140 | 140 - 180 | Higher temperatures can increase crystallinity but may also lead to denser phases. |
| Time (hours) | 12 - 24 | 24 - 48 | 48 - 72 | Longer times may be necessary for highly crystalline products. |
| Metal:Ligand Ratio | 1:1 | 2:1 | 1:2 | Stoichiometry can significantly impact the final structure. |
| pH | 3 - 5 | 5 - 7 | > 7 | Dependent on the metal ion and desired coordination mode of hemimellitic acid. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and optimization of hemimellitic acid coordination polymers. These should be considered as starting points and may require modification based on the specific metal ion and desired product.
Protocol 1: Hydrothermal Synthesis of a Hemimellitic Acid Coordination Polymer
Objective: To synthesize a crystalline coordination polymer of a divalent metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺) with hemimellitic acid.
Materials:
-
Hemimellitic acid
-
Metal(II) nitrate (B79036) hexahydrate (e.g., Zn(NO₃)₂·6H₂O)
-
Deionized water
-
N,N-Dimethylformamide (DMF)
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve hemimellitic acid (0.1 mmol) in 5 mL of a 1:1 (v/v) mixture of deionized water and DMF.
-
In a separate vial, dissolve the metal(II) nitrate hexahydrate (0.1 mmol) in 5 mL of deionized water.
-
Slowly add the metal salt solution to the hemimellitic acid solution while stirring.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired temperature (e.g., 120 °C) at a rate of 5 °C/min and hold for the desired reaction time (e.g., 48 hours).
-
After the reaction, cool the autoclave to room temperature at a controlled rate (e.g., 0.1 °C/min).
-
Collect the crystalline product by filtration, wash with deionized water and ethanol, and dry in air.
Protocol 2: Optimization of Reaction Temperature and Time
Objective: To systematically optimize the reaction temperature and time for the synthesis of a hemimellitic acid coordination polymer to maximize yield and crystallinity.
Procedure:
-
Set up a series of parallel reactions following the general procedure outlined in Protocol 1.
-
Temperature Optimization:
-
Set up reactions at a range of temperatures (e.g., 100 °C, 120 °C, 140 °C, 160 °C) while keeping the reaction time constant (e.g., 48 hours).
-
Analyze the products from each reaction for yield and crystallinity (using PXRD).
-
-
Time Optimization:
-
Using the optimal temperature determined in the previous step, set up reactions for different durations (e.g., 12 h, 24 h, 48 h, 72 h).
-
Analyze the products from each reaction for yield and crystallinity.
-
-
Based on the results, identify the optimal temperature and time for the synthesis of the desired product.
Visualizations
Caption: Workflow for optimizing reaction conditions.
References
Technical Support Center: Controlling Polymorphism in Crystals of Benzene-1,2,3-tricarboxylic Acid
Disclaimer: The following guidance is based on established principles of crystallization and polymorphism control for organic carboxylic acids. Due to limited specific literature on the polymorphic behavior of Benzene-1,2,3-tricarboxylic acid (hemimellitic acid), this document serves as a foundational guide for experimental design and troubleshooting. Researchers should adapt and optimize these recommendations for their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for this compound?
A1: Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. These different forms, called polymorphs, have the same chemical composition but can exhibit distinct physical properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, controlling the polymorphism of an active pharmaceutical ingredient (API) like this compound is critical, as different polymorphs can lead to variations in a drug's efficacy and safety.
Q2: What are the key factors that influence the crystallization of a specific polymorph of this compound?
A2: The formation of a particular polymorph is influenced by a delicate interplay of thermodynamic and kinetic factors. Key experimental parameters to control include:
-
Solvent Selection: The polarity, hydrogen bonding capability, and viscosity of the solvent can significantly impact which polymorph nucleates and grows.
-
Temperature: Both the crystallization temperature and the cooling rate can dictate the final crystalline form.
-
Supersaturation: The concentration of the solute in the solvent affects the nucleation rate and can favor the formation of either metastable or stable polymorphs.
-
Impurities: The presence of impurities can inhibit the growth of certain polymorphs or act as a template for others.
Q3: How can I characterize the different polymorphs of this compound?
A3: A combination of analytical techniques is typically employed to identify and characterize polymorphs. These include:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.[1][2]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and transition temperatures between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA helps to identify solvates and hydrates by measuring weight loss upon heating.
-
Spectroscopy (FTIR, Raman): Infrared and Raman spectroscopy can differentiate polymorphs based on variations in their vibrational spectra, which are sensitive to the molecular environment in the crystal lattice.[2][3]
-
Microscopy (Hot-Stage, SEM): These techniques can be used to observe crystal habit and morphology, as well as to monitor transformations between polymorphs as a function of temperature.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound and provides potential causes and troubleshooting steps.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Amorphous Precipitate Forms | 1. High degree of supersaturation: Rapid cooling or solvent evaporation can lead to the compound crashing out of solution as an amorphous solid. 2. Inappropriate solvent: The solvent may not be suitable for promoting crystalline growth. | 1. Reduce the cooling rate: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. 2. Use a co-solvent system: Introduce an anti-solvent slowly to a solution of the compound to induce gradual crystallization. 3. Screen different solvents: Experiment with a range of solvents with varying polarities. |
| Obtaining the Wrong Polymorph | 1. Kinetic vs. Thermodynamic Control: The experimental conditions may favor the formation of a metastable (kinetically favored) polymorph over the thermodynamically stable one.[4][5] 2. Solvent-Induced Polymorphism: The solvent may be directing the crystallization towards a specific form. | 1. Adjust the cooling rate: Fast cooling often yields metastable forms, while slow cooling favors the stable form. 2. Vary the crystallization temperature: Crystallizing at different temperatures can target different polymorphs. 3. Utilize slurry conversion: Stirring a suspension of the undesired polymorph in a suitable solvent can lead to its conversion to a more stable form over time. |
| Poor Crystal Quality (e.g., small, agglomerated crystals) | 1. Rapid nucleation: Too many nucleation sites can lead to the formation of many small crystals. 2. Presence of impurities: Impurities can disrupt crystal growth. | 1. Decrease supersaturation: Use a more dilute solution or a slower cooling rate. 2. Filter the hot solution: This can remove any particulate matter that could act as nucleation sites. 3. Introduce a seed crystal: Adding a small, high-quality crystal of the desired polymorph can promote controlled growth. |
| "Oiling Out" of the Compound | 1. High concentration of impurities: This can lower the melting point of the mixture. 2. Boiling point of the solvent is too high: The compound may be melting instead of dissolving. | 1. Purify the starting material: Use techniques like column chromatography to remove impurities before crystallization. 2. Choose a lower-boiling point solvent. 3. Add more solvent: This can help to keep the compound and impurities in solution at higher temperatures. |
Experimental Protocols
The following are illustrative protocols for screening and controlling the polymorphism of this compound. These should be adapted based on experimental observations.
Protocol 1: Screening for Polymorphs via Solvent Variation
-
Preparation of Saturated Solutions: In separate vials, prepare saturated solutions of this compound at an elevated temperature (e.g., 60°C) in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Slow Evaporation: Cover the vials with perforated parafilm and allow the solvent to evaporate slowly at room temperature.
-
Slow Cooling: In a parallel experiment, cool the saturated solutions slowly to room temperature, followed by further cooling to 4°C.
-
Anti-Solvent Addition: For solvents in which the compound is highly soluble, add an anti-solvent dropwise until turbidity is observed, then allow the solution to stand.
-
Characterization: Analyze the resulting crystals from each experiment using PXRD, DSC, and microscopy to identify different polymorphs.
Protocol 2: Controlled Crystallization of a Target Polymorph
-
Dissolution: Dissolve a known mass of this compound in a minimal amount of a pre-selected hot solvent (identified from Protocol 1 to favor the desired polymorph).
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities.
-
Controlled Cooling:
-
For Thermodynamically Stable Polymorphs: Allow the solution to cool slowly to room temperature in an insulated container.
-
For Kinetically Favored Polymorphs: Cool the solution rapidly in an ice bath.
-
-
Seeding (Optional): Once crystals begin to form, add a seed crystal of the desired polymorph to encourage its growth.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature that will not induce a polymorphic transformation.
-
Verification: Confirm the identity of the polymorph using PXRD.
Data Presentation
Table 1: Polymorphs of p-Aminobenzoic Acid [6][7]
| Polymorph | Crystal System | Melting Point (°C) | Thermodynamic Stability |
| α-form | Monoclinic | 187-189 | Stable above ~14°C |
| β-form | Monoclinic | 186-188 | Stable below ~14°C |
Visualizations
Caption: Experimental workflow for screening and controlling polymorphism.
Caption: Factors influencing kinetic vs. thermodynamic polymorph formation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. nishkaresearch.com [nishkaresearch.com]
- 3. ajptonline.com [ajptonline.com]
- 4. "Thermodynamic and kinetic control of the crystallization of polymorphs" by Xiaorong He [docs.lib.purdue.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Preventing ligand decomposition during solvothermal synthesis with hemimellitic acid
Welcome to the technical support center for solvothermal synthesis involving hemimellitic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the prevention of ligand decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hemimellitic acid decomposition during solvothermal synthesis?
A1: The primary cause of hemimellitic acid decomposition under solvothermal conditions is thermal decarboxylation. This chemical reaction involves the loss of carboxyl groups (-COOH) as carbon dioxide (CO2) when the ligand is subjected to elevated temperatures and pressures, which are characteristic of solvothermal synthesis. Aromatic carboxylic acids, including hemimellitic acid, can undergo decarboxylation, and the stability of the acid is highly dependent on the reaction temperature.
Q2: At what temperature does hemimellitic acid typically begin to decompose?
A2: The exact decomposition temperature of hemimellitic acid can vary depending on the specific solvothermal conditions (e.g., solvent, pressure, presence of metal ions). However, studies on analogous aromatic polycarboxylic acids suggest that decomposition, primarily through decarboxylation, can become significant at temperatures around 350°C and above. For instance, trimellitic anhydride, an isomer of hemimellitic anhydride, has been shown to decompose completely at 350°C within 30 minutes under hydrothermal conditions.[1][2] It is crucial to carefully control the reaction temperature to minimize this degradation.
Q3: Can the choice of solvent influence the stability of hemimellitic acid?
A3: Yes, the solvent can play a significant role in the stability of hemimellitic acid. Solvents can affect the solubility of the ligand and the metal precursors, as well as the overall reaction kinetics. Some solvents may also participate in side reactions or alter the pH of the reaction mixture, which can in turn influence the stability of the carboxylic acid groups. While specific studies on the solvent effect for hemimellitic acid are limited, the general principle in solvothermal synthesis is that the solvent should be chosen to facilitate the desired reaction pathway while minimizing unwanted side reactions like ligand decomposition.
Q4: What are "modulators" and can they help prevent hemimellitic acid decomposition?
A4: Modulators are typically simple carboxylic acids (e.g., formic acid, acetic acid) that are added to the reaction mixture during the synthesis of metal-organic frameworks (MOFs).[3] They compete with the primary organic linker (in this case, hemimellitic acid) for coordination to the metal centers. This competition can slow down the reaction rate and influence the nucleation and growth of the crystals, often leading to materials with higher crystallinity and fewer defects.[3] By controlling the reaction kinetics, modulators can indirectly help prevent ligand decomposition by allowing the formation of a stable framework at lower temperatures or shorter reaction times, thus minimizing the exposure of the hemimellitic acid to harsh conditions.
Troubleshooting Guides
Problem 1: Poor crystallinity or amorphous product formation.
Possible Cause: Rapid and uncontrolled reaction kinetics leading to the precipitation of an amorphous solid, or decomposition of the hemimellitic acid ligand before a crystalline framework can form.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can accelerate both the desired framework formation and the undesired ligand decomposition. Systematically decrease the reaction temperature in increments of 10-20°C to find a balance where the framework assembly is still favorable, but decomposition is minimized. Studies on other aromatic carboxylic acids have shown stability at temperatures around 300°C.[1][2]
-
Introduce a Modulator: Add a simple monocarboxylic acid, such as formic acid or acetic acid, to the reaction mixture. The modulator will compete with the hemimellitic acid for coordination to the metal ions, thereby slowing down the reaction and promoting the growth of more ordered, crystalline material.[3]
-
Optimize Solvent Composition: The choice of solvent can influence the solubility of precursors and the kinetics of crystal formation. Experiment with different solvents or solvent mixtures to find conditions that favor slower, more controlled crystal growth.
Problem 2: Evidence of ligand decomposition (e.g., unexpected gas evolution, formation of byproducts).
Possible Cause: The reaction temperature is too high, or the reaction time is too long, leading to the decarboxylation of hemimellitic acid.
Troubleshooting Steps:
-
Reduce Reaction Temperature and Time: This is the most direct way to mitigate thermal decomposition. Refer to the table below for suggested starting parameters based on the stability of similar aromatic carboxylic acids.
-
Control the pH of the Reaction Mixture: The stability of carboxylic acids can be pH-dependent. While specific data for hemimellitic acid is scarce, adjusting the initial pH of the reaction mixture with a suitable acid or base might help stabilize the ligand. This should be done cautiously as pH can also significantly alter the final product structure.
-
Employ a Milder Synthesis Method: If solvothermal conditions consistently lead to decomposition, consider alternative, lower-temperature synthesis methods if applicable to your target material.
Quantitative Data Summary
The following table summarizes the thermal stability of various aromatic carboxylic acids under hydrothermal conditions, which can serve as a useful reference for estimating the stability of hemimellitic acid.
| Aromatic Carboxylic Acid | Temperature (°C) | Time (min) | Observation | Reference |
| Benzoic Acid | 350 | 60 | Negligible degradation | [1][2] |
| Terephthalic Acid | 300 | 60 | Stable | [1][2] |
| Terephthalic Acid | 350 | - | 10-15% yield of monoacid (decarboxylation) | [1][2] |
| Isophthalic Acid | 300 | 60 | Stable | [1][2] |
| Isophthalic Acid | 350 | - | 10-15% yield of monoacid (decarboxylation) | [1][2] |
| Trimellitic Anhydride | 250 | 30 | No appreciable decomposition | [1][2] |
| Trimellitic Anhydride | 350 | 30 | Complete decomposition | [1][2] |
| o-Phthalic Acid | 250 | 60 | Stable | [1][2] |
| o-Phthalic Acid | 300 | 60 | 73% conversion to benzoic acid | [1][2] |
Experimental Protocols
General Protocol for Solvothermal Synthesis with Temperature Control to Minimize Ligand Decomposition:
-
Precursor Preparation: In a typical synthesis, dissolve the metal salt and hemimellitic acid in a suitable solvent or solvent mixture (e.g., DMF, DEF, ethanol, water).
-
Addition of Modulator (Optional): If using a modulator, add a specific molar equivalent (e.g., 10-100 equivalents relative to the metal salt) of a monocarboxylic acid (e.g., formic acid, acetic acid) to the reaction mixture.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Temperature Program:
-
Ramp the temperature slowly to the desired reaction temperature (start with a lower temperature, e.g., 100-150°C, based on the stability data of analogous compounds).
-
Hold at the reaction temperature for a specific duration (e.g., 12-48 hours). Shorter reaction times are preferable to minimize decomposition.
-
Cool down slowly to room temperature.
-
-
Product Isolation and Purification: Collect the solid product by filtration or centrifugation. Wash the product with fresh solvent to remove any unreacted precursors or byproducts. Dry the product under vacuum.
-
Characterization: Analyze the product using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, and Thermogravimetric Analysis (TGA) to assess thermal stability and identify potential ligand loss.
Visualizations
Caption: Primary decomposition pathway for hemimellitic acid.
Caption: Troubleshooting workflow for hemimellitic acid synthesis.
References
- 1. Ionothermal Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salt Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Towards multifunctional MOFs--transforming a side reaction into a post-synthetic protection/deprotection method. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude Benzene-1,2,3-tricarboxylic Acid
Welcome to the technical support center for the purification of crude Benzene-1,2,3-tricarboxylic acid (also known as Hemimellitic acid). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and FAQs to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities can vary based on the synthetic method, which often involves the oxidation of 1,2,3-trimethylbenzene (B126466).[1] Common contaminants may include:
-
Incompletely Oxidized Intermediates: Such as partially oxidized methyl groups, leading to dicarboxylic acids or carboxybenzaldehydes.[2]
-
Isomeric Benzenetricarboxylic Acids: Small amounts of trimellitic acid (1,2,4-) and trimesic acid (1,3,5-) may be present depending on the precursor's purity.
-
Residual Starting Materials: Unreacted 1,2,3-trimethylbenzene or other precursors.
-
Oxidation Catalyst Residues: Traces of metal catalysts if used during synthesis.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: What is the most effective and common method for purifying crude this compound?
A2: Recrystallization is the most widely used and effective technique for purifying solid organic compounds like this compound.[3][4] This method leverages the differences in solubility between the desired compound and impurities in a selected solvent at varying temperatures.[4] For aromatic carboxylic acids, recrystallization can increase purity from a crude level of ~97% to over 99%.[2]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] Based on data for structurally similar isomers like Trimesic acid, suitable solvents include:
-
Water: Benzoic acids are often much more soluble in hot water than in cold water, making it a primary choice.[6]
-
Alcohols (Methanol, Ethanol): These polar solvents often show good solubility for carboxylic acids.[2][7][8]
-
Acetic Acid: Can be an effective solvent for aromatic acids.[2]
-
Solvent Pairs: If a single solvent is not ideal, a solvent pair like ethanol-water can be used.[9] The compound should be dissolved in a minimal amount of the hot solvent in which it is more soluble.[9]
Q4: How can I assess the purity of my final product?
A4: Several analytical methods can be used to determine the purity of the purified this compound:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (literature value ~190-197°C).[1][10][11] Impurities typically broaden and depress the melting point range.[5]
-
Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying the target compound and any residual impurities.[12][13]
-
Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify impurities by detecting their characteristic signals.
Data Presentation
Table 1: Solubility of a Structurally Similar Isomer (1,3,5-Benzenetricarboxylic Acid) in Various Solvents
| Solvent | Solubility Order | Rationale for Use |
| Ethanol | 1 (Highest) | High solubility at elevated temperatures.[7][8] |
| Methanol | 2 | Good alternative to ethanol.[7][8] |
| Ethylene Glycol | 3 | High boiling point, may be useful for stubborn solids.[7][8] |
| Isopropyl Alcohol | 5 | Moderate solubility.[7][8] |
| Water | 6 (Lowest) | Excellent choice for recrystallization due to the large solubility difference between hot and cold conditions.[6][7][8] |
Note: This data is for the 1,3,5-isomer and serves as a strong starting point for solvent selection for the 1,2,3-isomer due to their structural similarity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: Choose a suitable solvent (e.g., deionized water) based on preliminary solubility tests or the data in Table 1.
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., 20 mL of water) and a boiling chip.
-
Heat the mixture on a hot plate with stirring. Add small portions of the hot solvent incrementally until the solid just dissolves completely.[4][6] Avoid adding a large excess of solvent to maximize yield.[5]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., ~1-2% by weight) to adsorb colored impurities.
-
Reheat the solution to boiling for 5-10 minutes.[4]
-
-
Hot Filtration (Optional but Recommended):
-
If activated charcoal was used or if insoluble impurities are present, perform a hot filtration.
-
Preheat a funnel and a new receiving flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter to remove the charcoal and any insoluble matter.[4][5] This step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[6]
-
-
Isolation and Washing:
-
Drying:
-
Allow the crystals to dry on the funnel by drawing air through them for a period.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a suitable temperature.
-
-
Analysis:
-
Determine the mass and calculate the percent recovery.
-
Measure the melting point and perform other analytical tests (HPLC, NMR) to confirm purity.
-
Troubleshooting Guide
// Nodes start [label="Start:\nRecrystallization Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; issue1 [label="Issue 1:\nCompound Fails to Dissolve", fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue2 [label="Issue 2:\n'Oiling Out' Occurs\n(Liquid layer forms)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue3 [label="Issue 3:\nNo Crystals Form\nUpon Cooling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue4 [label="Issue 4:\nLow Recovery of\nPurified Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1a [label="Cause: Insufficient Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; cause1b [label="Cause: Incorrect Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2a [label="Cause: Solution too Saturated", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2b [label="Cause: Cooling Too Rapidly", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3a [label="Cause: Solution is Too Dilute", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3b [label="Cause: Lack of Nucleation Sites", fillcolor="#F1F3F4", fontcolor="#202124"]; cause4a [label="Cause: Too Much Solvent Used", fillcolor="#F1F3F4", fontcolor="#202124"]; cause4b [label="Cause: Premature Crystallization\nDuring Hot Filtration", fillcolor="#F1F3F4", fontcolor="#202124"];
sol1a [label="Solution:\nAdd more hot solvent\nin small portions.", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Solution:\nSelect a more suitable\n(e.g., more polar) solvent.", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2a [label="Solution:\nReheat and add more solvent\nto reduce saturation.", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Solution:\nAllow solution to cool more\nslowly at room temperature.", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3a [label="Solution:\nGently boil off some solvent\nto concentrate the solution.", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Solution:\n1. Scratch inner wall of flask.\n2. Add a seed crystal.", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4a [label="Solution:\nMinimize initial solvent volume.\nCool mother liquor further.", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4b [label="Solution:\nPre-heat filtration apparatus.\nKeep solution hot.", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> issue1; start -> issue2; start -> issue3; start -> issue4;
issue1 -> cause1a -> sol1a; issue1 -> cause1b -> sol1b; issue2 -> cause2a -> sol2a; issue2 -> cause2b -> sol2b; issue3 -> cause3a -> sol3a; issue3 -> cause3b -> sol3b; issue4 -> cause4a -> sol4a; issue4 -> cause4b -> sol4b; } end_dot Caption: Troubleshooting Decision Tree for Recrystallization.
Q5: What should I do if the compound "oils out" instead of forming crystals?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated with impurities or if the boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Reheat the solution to dissolve the oil. Add more hot solvent to decrease the saturation level and then allow it to cool slowly again.[14]
Q6: Crystals are not forming even after the solution has cooled in an ice bath. How can I induce crystallization?
A6: A failure to crystallize is often due to the solution being too dilute or a lack of nucleation sites for crystal growth to begin.
-
Solution 1 - Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[6]
-
Solution 2 - Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution to act as a template for crystal growth.[14]
-
Solution 3 - Concentration: If the solution is too dilute, gently heat it to boil off some of the solvent, thereby increasing the solute concentration, and then attempt to cool it again.[14]
Q7: My final product is still colored or appears impure after one recrystallization. What is the next step?
A7: If impurities persist, especially colored ones, they may not have been fully removed.
-
Solution 1 - Use Activated Charcoal: If you did not use it the first time, repeat the recrystallization and add activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.[4]
-
Solution 2 - Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity. Each successive recrystallization will further remove impurities, although some product will be lost at each step.
// Nodes start [label="Crude Benzene-1,2,3-\ntricarboxylic acid", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="1. Dissolve in\nMinimal Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; charcoal [label="2. Add Activated Charcoal\n(Optional, for color)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hot_filter [label="3. Hot Filtration\n(Remove insoluble impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="4. Slow Cooling\n(Crystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="5. Isolate Crystals\n(Vacuum Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_dry [label="6. Wash with Cold Solvent\n& Dry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_product [label="Pure Product", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Purity Analysis\n(Melting Point, HPLC, NMR)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; waste [label="Filtrate (Waste)\n(Contains soluble impurities)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> dissolve; dissolve -> charcoal; charcoal -> hot_filter; hot_filter -> cool; cool -> isolate; isolate -> wash_dry; wash_dry -> pure_product; pure_product -> analysis; isolate -> waste [label="Mother Liquor"]; } end_dot Caption: General Experimental Workflow for Purification.
References
- 1. Hemimellitic acid - Wikipedia [en.wikipedia.org]
- 2. US6355835B1 - Process for preparation of benzene dicarboxylic acids - Google Patents [patents.google.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 10. chembk.com [chembk.com]
- 11. This compound|569-51-7 - MOLBASE Encyclopedia [m.molbase.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Impact of solvent choice on the structure of hemimellitic acid-based polymers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the structure of hemimellitic acid-based polymers. The information is intended for researchers, scientists, and professionals in drug development who are working with these specialized polymers.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the morphology of hemimellitic acid-based polymers?
The solvent plays a critical role in determining the final morphology of hemimellitic acid-based polymers. The polarity and chemical nature of the solvent can direct the self-assembly process of the polymer chains. For instance, in the synthesis of covalent organic polymers from aromatic aldehydes and amines, switching between dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) has been shown to result in significantly different morphologies, such as nano-flowers versus circular disks, respectively, under identical reaction conditions.[1][2] This is because the solubility of the monomers and the interactions between the growing polymer chains and the solvent molecules influence the nucleation and growth process.[1][3]
Q2: What is the influence of solvent polarity on the final polymer structure?
Solvent polarity is a key factor that influences the structure of the resulting polymer. An increase in solvent polarity can reduce the stretching of certain polymer blocks, causing them to collapse and leading to different assembled morphologies.[3] The solubility of the hemimellitic acid monomer itself is highly dependent on the solvent, with a higher solubility observed in more polar solvents like ethanol (B145695) and methanol (B129727) compared to water.[4][5] The choice of a "good" versus a "poor" solvent can determine whether the polymer chains are well-solvated and extended or if they aggregate, which in turn affects the density and porosity of the final polymer material.
Q3: Can the solvent affect the molecular weight and crystallinity of the polymer?
Yes, the solvent can influence both the molecular weight and crystallinity of hemimellitic acid-based polymers. The solubility of the growing polymer in the reaction medium is crucial; if the polymer precipitates too early, chain growth will be prematurely terminated, resulting in a lower molecular weight. Solvent annealing, a process where the polymer is exposed to solvent vapor, can also be used to improve the crystallinity of the resulting polymer film.[6] The volatility of the solvent also plays a role; solvents with different boiling points can lead to different rates of film formation and, consequently, variations in crystallinity.[6]
Q4: What are the recommended characterization techniques to study the impact of solvent on polymer structure?
To thoroughly investigate the effect of the solvent, a combination of characterization techniques is recommended. These include:
-
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the overall morphology, shape, and size of the polymer particles.[1][2]
-
Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the chemical structure and the formation of expected bonds within the polymer.[1][2]
-
X-ray Diffraction (XRD): XRD is used to determine the crystallinity of the polymer, distinguishing between amorphous and crystalline structures.[1][6]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the polymer, such as glass transition temperature and thermal stability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Polymer Yield | Poor solubility of hemimellitic acid or the other monomer in the chosen solvent. | Select a solvent with higher polarity in which both monomers are readily soluble. Consider using a co-solvent system to improve solubility.[3] The solubility of a related compound, 1,3,5-benzenetricarboxylic acid, is highest in ethanol, followed by methanol and ethylene (B1197577) glycol.[4][5] |
| Low Molecular Weight | Premature precipitation of the growing polymer from the reaction medium. | Choose a solvent that is a "good" solvent for the polymer, keeping it in solution longer to allow for further chain growth. Alternatively, increase the reaction temperature to improve solubility, provided it does not lead to side reactions. |
| Inconsistent or Undesirable Morphology | The solvent is not effectively directing the self-assembly of the polymer chains. | Experiment with a range of solvents with varying polarities and chemical functionalities. As demonstrated with related covalent organic polymers, switching from DMF to DMSO can drastically alter the morphology.[1][2] Consider the use of solvent mixtures to fine-tune the morphology.[3] |
| Broad Polydispersity Index (PDI) | Uncontrolled polymerization rate or side reactions. | Ensure high purity of monomers and solvent. The solvent can sometimes act as a transfer agent, leading to shorter chains.[4] Optimize the reaction temperature and monomer concentration. |
| Polymer Insoluble in Common Organic Solvents for Characterization | High degree of cross-linking or strong intermolecular interactions. | For characterization techniques like GPC, it may be necessary to find a specific solvent system that can dissolve the polymer, which may require heating. For some highly cross-linked polymers, complete dissolution may not be possible. |
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative impact of solvent properties on the structure of hemimellitic acid-based polymers, based on general principles and findings for related aromatic polymers.
| Solvent Property | Effect on Polymer Structure | Expected Quantitative Impact |
| Polarity | Influences monomer solubility and polymer chain conformation. Higher polarity can lead to more compact structures for certain polymer blocks.[3] | Can alter particle size and aspect ratio. For example, a change in solvent can shift particle morphology from spherical to flower-like.[1][2] |
| Boiling Point / Volatility | Affects the rate of polymer film formation and can influence crystallinity.[6] | Slower evaporation (higher boiling point) can allow more time for polymer chains to organize, potentially leading to higher crystallinity as measured by XRD. |
| Hydrogen Bonding Capacity | Can affect specific interactions with the carboxylic acid groups of hemimellitic acid and the growing polymer chains. | May influence the self-assembly process and the final morphology observed via SEM or TEM. |
| Solvent-Polymer Interaction (Good vs. Poor Solvent) | A "good" solvent will keep the polymer chains well-solvated and extended, while a "poor" solvent will cause them to aggregate. | In a "good" solvent, a higher molecular weight and a denser, less porous structure are expected. In a "poor" solvent, a lower molecular weight and a more porous, aggregated morphology are likely. |
Experimental Protocols
Protocol 1: Synthesis of a Hemimellitic Acid-Based Covalent Organic Polymer via Schiff Base Condensation
This protocol describes a general method for synthesizing a covalent organic polymer using hemimellitic acid (after conversion to an aldehyde) and a diamine linker, highlighting the role of the solvent.
Materials:
-
Hemimellitic trialdehyde (synthesized from hemimellitic acid)
-
1,4-Phenylenediamine
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Nitrogen gas
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add hemimellitic trialdehyde (e.g., 1 mmol) and 1,4-phenylenediamine (e.g., 1.5 mmol).
-
Add 20 mL of the chosen solvent (e.g., DMF for one reaction and DMSO for another).
-
Purge the flask with nitrogen for 15 minutes to remove any oxygen.
-
Heat the reaction mixture to 120 °C and maintain it at this temperature with stirring for 72 hours under a nitrogen atmosphere.
-
After cooling to room temperature, collect the resulting polymer precipitate by filtration.
-
Wash the polymer product sequentially with the solvent used for the reaction (e.g., DMF or DMSO), followed by ethanol and acetone to remove any unreacted monomers and residual solvent.
-
Dry the polymer product in a vacuum oven at 80 °C overnight.
-
Characterize the dried polymers using SEM, TEM, FTIR, and XRD to compare the morphologies and structures obtained in the different solvents.
Protocol 2: Morphological Characterization by Scanning Electron Microscopy (SEM)
Procedure:
-
Mount a small amount of the dried polymer powder onto an aluminum SEM stub using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion.
-
If the polymer is non-conductive, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
Insert the prepared stub into the SEM chamber.
-
Evacuate the chamber to the required vacuum level.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV) and adjust the focus and stigma to obtain a clear image.
-
Capture images at various magnifications to observe the overall morphology, particle size, and surface texture of the polymer. Compare the images of polymers synthesized in different solvents.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of hemimellitic acid-based polymers.
Caption: Logical relationship between solvent properties and polymer structure.
References
Technical Support Center: Strategies for Scaling Up the Synthesis of Benzene-1,2,3-tricarboxylic Acid Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Benzene-1,2,3-tricarboxylic acid (hemimellitic acid) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the liquid-phase air oxidation of 1,2,3-trimethylbenzene (B126466) (hemimellitene).[1] This process is typically catalyzed by a mixture of cobalt and manganese salts, often with a bromine-containing promoter, in an acetic acid solvent at elevated temperatures and pressures.
Q2: What are the primary challenges when scaling up the synthesis of this compound derivatives, such as esters and amides?
A2: The main challenges include:
-
Steric Hindrance: The three adjacent carboxylic acid groups create significant steric hindrance, which can slow down or prevent complete conversion to the desired tri-ester or tri-amide. This is a well-documented phenomenon known as the "ortho effect."[2][3]
-
Incomplete Reactions: Due to steric hindrance, it is common to obtain a mixture of mono-, di-, and tri-substituted products, which can be difficult to separate.
-
Product Discoloration: High reaction temperatures, often required to overcome steric hindrance, can lead to thermal degradation and the formation of colored byproducts.[4]
-
Purification: Removing unreacted starting materials, catalysts, and byproducts from the final product can be challenging at a large scale.
Q3: How can I improve the yield of my esterification or amidation reaction?
A3: To improve the yield, consider the following strategies:
-
Use of Excess Reagent: Employing a large excess of the alcohol or amine can help drive the reaction equilibrium towards the product side.
-
Water Removal: For esterification, continuously removing the water byproduct using a Dean-Stark apparatus or by applying a vacuum is crucial. For amidation, heating the reaction can help drive off the water formed.[4]
-
Catalyst Selection: For sterically hindered esterifications, consider using specialized catalysts such as tin(II) chloride, tetrabutyl titanate, or zinc carbonate.[5] For amidation, using a suitable coupling reagent can improve reaction rates and yields.
-
Reaction Temperature and Time: Increasing the reaction temperature and extending the reaction time can help overcome the energy barrier caused by steric hindrance, but this must be balanced against the risk of product degradation.
Q4: My final product is discolored. What can I do to purify it?
A4: Discoloration is often due to high-temperature side reactions.[4] To decolorize your product, you can try the following:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon, followed by filtration.
-
Recrystallization: This is a powerful technique for purifying solid products and can effectively remove colored impurities.
-
Purification via Salt Formation: For the carboxylic acid, you can dissolve the crude product in an aqueous basic solution, treat the solution to remove impurities, and then re-acidify to precipitate the purified acid.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of this compound
| Potential Cause | Recommended Solution |
| Incomplete Oxidation | Increase reaction time or temperature within the optimal range (150-220°C).[6] Ensure adequate air or oxygen supply. |
| Catalyst Deactivation | Use fresh catalyst and ensure the correct Co/Mn/Br ratio. |
| Poor Product Recovery | Optimize the crystallization and filtration process. Ensure the reaction mixture is cooled sufficiently before filtration to minimize product loss in the mother liquor. |
Problem 2: Low Conversion in the Esterification of this compound
| Potential Cause | Recommended Solution |
| Steric Hindrance | Increase reaction temperature and/or reaction time. Use a catalyst specifically designed for sterically hindered carboxylic acids (e.g., tin(II) chloride, tetrabutyl titanate).[5] |
| Reaction Equilibrium Not Shifted | Use a significant excess of the alcohol. Continuously remove water using a Dean-Stark apparatus or by performing the reaction under vacuum. |
| Insufficient Catalyst Activity | Increase the catalyst loading or switch to a more effective acid catalyst (e.g., from sulfuric acid to a Lewis acid catalyst). |
Problem 3: Formation of a Mixture of Mono-, Di-, and Tri-esters/amides
| Potential Cause | Recommended Solution |
| Incomplete Reaction Due to Steric Hindrance | Drive the reaction to completion by increasing the reaction time, temperature, and using an excess of the alcohol/amine. |
| Stepwise Reactivity | Consider a two-step process where the acid is first converted to the more reactive acid chloride, followed by reaction with the alcohol or amine. |
Quantitative Data
Table 1: Representative Conditions for the Oxidation of Trimethylbenzenes to Benzenetricarboxylic Acids
| Parameter | Value | Reference |
| Substrate | 1,2,4-Trimethylbenzene (Pseudocumene) | [6] |
| Oxidant | Air | [6] |
| Solvent | Acetic Acid | [6] |
| Catalyst | Co/Mn/Zr/Br | [6] |
| Temperature | 160°C rising to 210°C | [6] |
| Pressure | 10 bar rising to 28 bar | [6] |
| Reaction Time | 65 minutes | [6] |
| Yield | 91.5 mol% | [6] |
Note: This data is for the synthesis of trimellitic acid (1,2,4-isomer) and serves as a representative example for the synthesis of hemimellitic acid (1,2,3-isomer) due to the similarity of the process.
Table 2: General Conditions for Fischer Esterification of Benzoic Acids
| Parameter | General Range |
| Carboxylic Acid:Alcohol Molar Ratio | 1:5 to 1:20 (or alcohol as solvent) |
| Catalyst | Concentrated H₂SO₄ (1-5 mol%) or other acid catalysts |
| Temperature | Reflux temperature of the alcohol |
| Reaction Time | 1 - 24 hours |
| Typical Yield | 60 - 90% (highly substrate dependent) |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol is adapted from the industrial processes for the synthesis of benzenepolycarboxylic acids.
-
Reaction Setup: In a high-pressure reactor equipped with a stirrer, gas inlet, and condenser, charge 1,2,3-trimethylbenzene, acetic acid (as solvent), and the catalyst system (e.g., cobalt acetate, manganese acetate, and sodium bromide).
-
Reaction Conditions: Pressurize the reactor with air and heat the mixture to the target temperature (e.g., 160-210°C). Maintain a constant pressure by continuously feeding air.
-
Monitoring the Reaction: Monitor the reaction progress by measuring the oxygen content in the off-gas. The reaction is typically complete when the oxygen consumption ceases.
-
Work-up and Purification: Cool the reactor and filter the resulting slurry to collect the crude this compound. The crude product can be purified by recrystallization from water or acetic acid.
Protocol 2: Synthesis of Trimethyl Benzene-1,2,3-tricarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound, a large excess of methanol (B129727) (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid.
-
Esterification: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Add water and an organic solvent (e.g., dichloromethane).
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by vacuum distillation.
Protocol 3: Synthesis of N,N',N''-Tripropylbenzene-1,2,3-tricarboxamide
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride to a suspension of this compound in an inert solvent (e.g., toluene). Heat the mixture to reflux until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzene-1,2,3-tricarbonyl trichloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous, non-protic solvent (e.g., dichloromethane). Cool the solution in an ice bath and slowly add a solution of propylamine (B44156) (at least 3 equivalents) and a non-nucleophilic base (e.g., triethylamine (B128534), to scavenge the HCl byproduct) in the same solvent.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours.
-
Purification: Wash the reaction mixture with water, dilute acid (to remove excess amine and triethylamine hydrochloride), and then with brine. Dry the organic layer, remove the solvent, and purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. Hemimellitic acid - Wikipedia [en.wikipedia.org]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 6. US5250724A - Process for the preparation of trimellitic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Benzene-1,2,3-tricarboxylic Acid Isomers in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of benzene-1,2,3-tricarboxylic acid, benzene-1,2,4-tricarboxylic acid, and benzene-1,3,5-tricarboxylic acid as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).
The selection of organic linkers is a critical factor in the design and synthesis of Metal-Organic Frameworks (MOFs), influencing their structural topology, porosity, and functional properties. The isomers of benzene-tricarboxylic acid—hemimellitic acid (1,2,3-), trimellitic acid (1,2,4-), and trimesic acid (1,3,5-)—offer a compelling case study in how subtle changes in linker geometry impact the resulting framework. This guide provides a comparative analysis of these three isomers in MOF synthesis, supported by experimental data and detailed protocols.
Isomer Overview and Impact on MOF Architecture
The arrangement of the three carboxylic acid groups on the benzene (B151609) ring dictates the coordination geometry and connectivity of the resulting MOFs.
-
Benzene-1,3,5-tricarboxylic acid (Trimesic Acid): With its C3 symmetry, trimesic acid is a highly popular linker in MOF synthesis.[1] Its symmetrical nature often leads to the formation of highly porous and crystalline structures with predictable topologies. A well-known example is HKUST-1 (Hong Kong University of Science and Technology-1), which is formed by the reaction of trimesic acid with copper(II) salts.[2]
-
Benzene-1,2,4-tricarboxylic acid (Trimellitic Acid): The asymmetric nature of trimellitic acid introduces more complexity into MOF synthesis. The varied spacing of the carboxylate groups can lead to a wider range of coordination modes and potentially more intricate and less predictable framework structures. While less common as a primary linker, it has been used as a modifier to introduce additional functionality into existing MOFs. For instance, trimellitic acid has been used to modify UiO-66-NH2, enhancing its adsorption capacity for dyes.
-
This compound (Hemimellitic Acid): As the most sterically hindered of the three isomers, hemimellitic acid presents significant challenges in MOF synthesis. The adjacent carboxylic acid groups can lead to steric hindrance, potentially inhibiting the formation of extended, porous frameworks. While its use in MOFs has been explored, reports of stable, porous frameworks are less common compared to its isomers. A renewable pathway for the synthesis of hemimellitic anhydride (B1165640) has been reported, noting its use in metal-organic frameworks, though detailed synthetic protocols for specific MOFs are not as prevalent.[3]
Comparative Performance in MOF Synthesis
The differences in isomer geometry directly translate to variations in the synthesis conditions and the properties of the resulting MOFs.
| Isomer | Common MOFs | Typical Synthesis Conditions | Resulting MOF Properties |
| Benzene-1,3,5-tricarboxylic acid (Trimesic Acid) | HKUST-1 (Cu-BTC), MOF-199 | Solvothermal/hydrothermal methods, often with copper, zinc, or cobalt salts. Room temperature synthesis is also possible.[2][4] | High porosity (e.g., HKUST-1 BET surface area ~1500-2100 m²/g), high crystallinity, and thermal stability. |
| Benzene-1,2,4-tricarboxylic acid (Trimellitic Acid) | Less common as primary linker | Solvothermal methods, often used as a co-linker or for post-synthetic modification. | Can introduce defects or additional functionalities, potentially altering surface properties and adsorption characteristics. |
| This compound (Hemimellitic Acid) | Limited examples | Solvothermal synthesis; conditions need to be carefully controlled to overcome steric hindrance. | Often results in lower dimensionality frameworks or dense phases. Porous structures are challenging to achieve. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis of MOFs. Below are representative synthesis procedures for MOFs derived from trimesic acid. Due to the limited literature on MOFs synthesized solely from hemimellitic or trimellitic acid as the primary linker, specific protocols for these are less established.
Synthesis of HKUST-1 (Cu-BTC) from Trimesic Acid
A common method for synthesizing HKUST-1 involves a solvothermal reaction:
-
Reactant Preparation: Dissolve copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) and benzene-1,3,5-tricarboxylic acid (H₃BTC) in a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol (B145695).
-
Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 85-120 °C) for a designated period (e.g., 12-24 hours).
-
Purification: After cooling, the resulting blue crystals are collected by filtration, washed with the reaction solvent to remove unreacted starting materials, and then activated by solvent exchange with a more volatile solvent (e.g., ethanol or methanol) followed by heating under vacuum to remove the solvent molecules from the pores.
Logical Relationships in MOF Synthesis
The choice of the benzene-tricarboxylic acid isomer initiates a cascade of effects that determine the final properties of the MOF. This relationship can be visualized as a logical workflow.
Caption: Logical workflow from linker isomer selection to final MOF properties.
Experimental Workflow for MOF Synthesis and Characterization
The general workflow for synthesizing and characterizing MOFs from benzene-tricarboxylic acid isomers is outlined below.
Caption: General experimental workflow for MOF synthesis and characterization.
Conclusion
The choice of benzene-tricarboxylic acid isomer has a profound impact on the synthesis and properties of the resulting MOFs. Trimesic acid, with its high symmetry, readily forms stable, porous frameworks, making it a workhorse linker in MOF chemistry. Trimellitic and hemimellitic acids, due to their asymmetry and steric hindrance, respectively, present greater synthetic challenges. However, these challenges also open up opportunities for the creation of novel MOF structures with unique properties. Further research into the systematic use of these less common isomers could lead to the discovery of new materials with tailored functionalities for applications in drug delivery, catalysis, and separations.
References
A Comparative Study of Hemimellitic and Trimesic Acid-Based Catalytic Materials: A Guide for Researchers
A comprehensive review of the catalytic applications of materials derived from trimesic acid and an exploration of the potential of hemimellitic acid-based counterparts.
In the realm of materials science and catalysis, the choice of organic linkers is paramount in dictating the physicochemical properties and, consequently, the catalytic efficacy of the resulting materials. Among the vast array of organic building blocks, benzenetricarboxylic acids, with their ability to form robust and porous network structures, have garnered significant attention. This guide provides a comparative analysis of catalytic materials derived from two isomers of benzenetricarboxylic acid: hemimellitic acid (benzene-1,2,3-tricarboxylic acid) and trimesic acid (benzene-1,3,5-tricarboxylic acid).
While trimesic acid has been extensively employed in the synthesis of highly active catalytic materials, particularly metal-organic frameworks (MOFs), the exploration of hemimellitic acid in this domain remains comparatively nascent. This guide will delve into the established catalytic prowess of trimesic acid-based materials, presenting supporting experimental data and protocols. Furthermore, it will summarize the current state of research on hemimellitic acid-based materials, highlighting their synthetic pathways and discussing their potential as catalysts based on their structural attributes.
Trimesic Acid-Based Materials: A Workhorse in Catalysis
Trimesic acid, with its symmetrical 1,3,5-substitution pattern, readily forms highly crystalline and porous metal-organic frameworks. These materials, often referred to as BTC-MOFs (BTC = benzene-1,3,5-tricarboxylate), have been demonstrated to be effective catalysts in a multitude of organic transformations. The catalytic activity of these materials can be attributed to several factors, including the presence of coordinatively unsaturated metal sites, the high surface area, and the tunable pore environment.
One of the most well-studied trimesic acid-based MOFs is HKUST-1 (also known as Cu-BTC), which is constructed from copper(II) ions and trimesic acid. HKUST-1 has shown remarkable catalytic activity in various reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Quantitative Data on Catalytic Performance
The following table summarizes the catalytic performance of a representative trimesic acid-based material, Cu-BTC, in the oxidation of benzyl (B1604629) alcohol to benzaldehyde.
| Catalyst | Reaction | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| Cu-BTC (HKUST-1) | Aerobic Oxidation | Benzyl alcohol | Benzaldehyde | 95 | >99 | 80°C, 12 h, O2 atmosphere, Toluene solvent | [Fictionalized Data for Illustrative Purposes] |
| Fe-BTC | Aerobic Oxidation | Benzyl alcohol | Benzaldehyde | 88 | 98 | 80°C, 12 h, O2 atmosphere, Toluene solvent | [Fictionalized Data for Illustrative Purposes] |
Experimental Protocols
Synthesis of Cu-BTC (HKUST-1):
A typical solvothermal synthesis of Cu-BTC is as follows:
-
In a Teflon-lined stainless-steel autoclave, 1.0 mmol of copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) is dissolved in 12 mL of a 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and ethanol (B145695).
-
To this solution, 0.5 mmol of trimesic acid (H₃BTC) is added.
-
The autoclave is sealed and heated in an oven at 120°C for 24 hours.
-
After cooling to room temperature, the blue crystalline product is collected by filtration.
-
The product is washed with DMF and then with ethanol to remove any unreacted starting materials.
-
The final product is activated by heating under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.
Catalytic Oxidation of Benzyl Alcohol:
The catalytic activity of the synthesized Cu-BTC is evaluated as follows:
-
In a round-bottom flask, 10 mg of the activated Cu-BTC catalyst is suspended in 5 mL of toluene.
-
To this suspension, 1 mmol of benzyl alcohol is added.
-
The flask is connected to an oxygen balloon, and the reaction mixture is stirred at 80°C for 12 hours.
-
After the reaction, the catalyst is separated by centrifugation.
-
The supernatant is analyzed by gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
Visualizing the Synthesis and Catalytic Process
Caption: Synthesis Workflow of Cu-BTC (HKUST-1).
Caption: Proposed Catalytic Cycle for Benzyl Alcohol Oxidation.
Hemimellitic Acid-Based Materials: An Emerging Frontier
In contrast to the well-explored trimesic acid, hemimellitic acid, with its adjacent carboxylic acid groups at the 1,2,3-positions, presents a different geometric and electronic profile. This asymmetry can lead to the formation of materials with distinct structural and, potentially, catalytic properties. However, the synthesis of crystalline and porous materials from hemimellitic acid can be more challenging due to the steric hindrance and the propensity for intramolecular hydrogen bonding of the adjacent carboxylic acid groups.
To date, the scientific literature on the catalytic applications of hemimellitic acid-based materials is sparse. Much of the existing research focuses on the synthesis and crystal engineering aspects, exploring the coordination chemistry of hemimellitic acid with various metal ions. While these studies lay the groundwork for the development of catalytic materials, they do not provide the extensive quantitative performance data necessary for a direct comparison with trimesic acid-based catalysts.
Potential for Catalysis: A Structural Perspective
The structural differences between hemimellitic and trimesic acid could lead to significant variations in the catalytic behavior of their derived materials:
-
Coordination Environment: The adjacent carboxylic acid groups in hemimellitic acid can lead to the formation of unique metal cluster secondary building units (SBUs) that are not accessible with the more symmetric trimesic acid. These different SBU geometries could result in distinct catalytic active sites.
-
Acidity and Basicity: The proximity of the carboxylic acid groups in hemimellitic acid can influence the pKa values of the acid and the basicity of the resulting carboxylate framework. This could impact the material's performance in acid- or base-catalyzed reactions.
-
Porosity and Stability: The less symmetric nature of hemimellitic acid might lead to the formation of frameworks with lower porosity or stability compared to their trimesic acid counterparts. However, it could also give rise to unique pore shapes and functionalities.
Synthesis of a Potential Hemimellitic Acid-Based Catalyst
While catalytic data is limited, the synthesis of a potential hemimellitic acid-based MOF, for instance with a metal like zinc, can be conceptualized as follows:
Caption: Conceptual Synthesis of a Hemimellitic Acid-Based MOF.
Conclusion and Future Outlook
This guide highlights the significant body of research establishing trimesic acid-based materials, particularly MOFs, as highly effective and versatile catalysts. The symmetrical nature of trimesic acid facilitates the formation of robust, porous frameworks with well-defined active sites, leading to excellent catalytic performance in a variety of organic transformations.
In contrast, the field of hemimellitic acid-based catalytic materials is still in its early stages. While the unique structural and electronic properties of hemimellitic acid suggest the potential for developing novel catalysts with distinct activities and selectivities, a substantial research gap exists in terms of comprehensive catalytic studies. Future research should focus on the systematic synthesis and characterization of hemimellitic acid-based porous materials and a thorough evaluation of their catalytic performance in a range of benchmark reactions. Such studies are crucial to unlock the full potential of this intriguing building block and to enable a direct and meaningful comparison with its well-established trimesic acid counterpart. This will undoubtedly open new avenues for the design of advanced catalytic materials with tailored functionalities.
Validating the Structure of Benzene-1,2,3-Tricarboxylic Acid-Based Coordination Polymers: A Comparative Guide
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the structural validation of coordination polymers synthesized from benzene-1,2,3-tricarboxylic acid (hemimellitic acid). To offer a broader perspective on the influence of ligand isomerism, this guide also includes comparative data for coordination polymers derived from its structural isomers, benzene-1,3,5-tricarboxylic acid (trimesic acid) and benzene-1,2,4-tricarboxylic acid (trimellitic acid).
The arrangement of carboxylate groups on the benzene (B151609) ring profoundly influences the resulting coordination polymer's topology, dimensionality, and physicochemical properties. A thorough structural validation is therefore paramount in understanding and predicting the material's performance for specific applications, including drug delivery and catalysis. This guide outlines the key experimental techniques, presents comparative data in a structured format, and provides visual workflows to clarify the validation process.
Comparative Physicochemical Data
The selection of the benzenetricarboxylic acid isomer is a critical factor in the crystal engineering of coordination polymers, directly impacting their crystal structure and thermal stability. The following tables summarize essential quantitative data from published research, facilitating a comparison between coordination polymers derived from this compound and its isomers.
Table 1: Crystallographic Data for this compound Coordination Polymers
| Compound Formula | Metal Ion | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| {[Zn3(BIBPh)3(BTC)2]∙H2O}n | Zn(II) | Monoclinic | P2₁/c | 14.8687 | 36.915 | 13.8378 | 105.584 | [1] |
| [Zn(1,2,3-Hbtc)(1,4-bix)]·0.5(1,4-bix)·H₂O | Zn(II) | Triclinic | P-1 | 10.136 | 13.389 | 14.176 | 87.11 | [2] |
| [Ba₁₂(btc)₈(H₂O)₂₃] | Ba(II) | Triclinic | P-1 | 14.133 | 16.393 | 20.731 | 98.54 |
Table 2: Comparative Data for Coordination Polymers from Isomeric Ligands
| Compound Formula | Ligand Isomer | Metal Ion | Space Group | Primary Structural Feature | Decomposition Temperature (°C) | BET Surface Area (m²/g) | Reference |
| {[Zn3(BIBPh)3(BTC)2]∙H2O}n | 1,2,3- | Zn(II) | P2₁/c | 2D Layered Structure | ~350 | Not Reported | [1] |
| C₁₂H₂₀O₁₆Zn₂ (ZnBTC) | 1,3,5- | Zn(II) | I2 | 3D Framework | ~300 | Not Reported | [3] |
| {[Co₃(TMA)₂]} | 1,3,5- | Co(II) | Pbca | 1D Chains | Not Reported | Not Reported | [4] |
| [Cd(L)₀.₅(HBTC)]·0.2H₂O | 1,3,5- | Cd(II) | Not Reported | 2D Network | Not Reported | Not Reported | [5] |
Note: Comprehensive and directly comparable data for a coordination polymer based on benzene-1,2,4-tricarboxylic acid was not available in the surveyed literature.
Key Experimental Protocols for Structural Validation
Reproducibility in the synthesis and characterization of coordination polymers hinges on well-defined experimental protocols. The following sections detail the standard methodologies for the key techniques used in structural validation.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline material, providing unequivocal structural information.
Methodology:
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is identified and carefully mounted on a goniometer head. To minimize thermal motion and prevent solvent loss, the crystal is typically flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated. The resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using established crystallographic methods and the structural model is refined to achieve the best possible fit with the experimental data.
Powder X-ray Diffraction (PXRD)
PXRD is essential for confirming the phase purity of the bulk synthesized material by comparing its diffraction pattern to that simulated from the single-crystal structure.
Methodology:
-
Sample Preparation: A representative sample of the bulk material is finely ground to ensure random crystal orientation.
-
Data Acquisition: The powdered sample is exposed to an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Analysis: The experimental PXRD pattern is compared with the theoretical pattern calculated from the SCXRD data to verify the purity of the bulk sample.
Thermogravimetric Analysis (TGA)
TGA provides critical information on the thermal stability of the coordination polymer, including the temperatures at which solvent molecules are lost and the framework begins to decompose.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the material is placed in a crucible.
-
Thermal Program: The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
-
Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve reveals the thermal stability and decomposition profile of the material.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups within the coordination polymer and confirming the coordination of the carboxylate linkers to the metal centers.
Methodology:
-
Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
-
Spectral Acquisition: An infrared spectrum is recorded, showing the absorption of infrared radiation by the sample at different wavenumbers.
-
Interpretation: The spectrum is analyzed to identify characteristic vibrational frequencies. The coordination of the carboxylate groups is confirmed by the shift of the C=O stretching frequency and the separation between the asymmetric and symmetric COO⁻ stretching vibrations.
Visualizing the Validation Process
To further clarify the relationships between the experimental techniques and the structural information they provide, the following diagrams are presented.
Caption: A typical experimental workflow for the synthesis and structural validation of coordination polymers.
Caption: Logical relationships between experimental techniques and the structural properties they elucidate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hydrothermal syntheses, structures and luminescent properties of Zn(ii) coordination polymers assembled with this compound involving in situ ligand reactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Porous metal-organic frameworks for gas storage and separation: Status and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of hemimellitic acid-based materials for gas storage
A Comprehensive Guide to the Performance Evaluation of Porous Materials Based on Benzenetricarboxylic Acid Isomers for Gas Storage
An insightful guide for researchers, scientists, and drug development professionals on the gas storage capabilities of porous materials synthesized from benzenetricarboxylic acid isomers. This guide provides a comparative analysis of materials derived from hemimellitic acid, trimellitic acid, and trimesic acid, alongside other benchmark porous materials.
The selection of organic linkers is a critical aspect of designing metal-organic frameworks (MOFs) for specific applications such as gas storage and separation. Benzenetricarboxylic acids, with their three carboxylate groups, are excellent candidates for constructing robust and porous frameworks. This guide focuses on the performance of materials derived from the three isomers of benzenetricarboxylic acid: hemimellitic acid (1,2,3-benzenetricarboxylic acid), trimellitic acid (1,2,4-benzenetricarboxylic acid), and trimesic acid (1,3,5-benzenetricarboxylic acid). While trimesic acid is a well-studied and commonly used linker in the synthesis of high-performance MOFs like HKUST-1, hemimellitic and trimellitic acids are less commonly employed. This guide aims to provide a comparative overview of their potential and performance in gas storage applications.
Comparative Performance Data
The following table summarizes the gas storage performance of materials based on benzenetricarboxylic acid isomers and other benchmark porous materials. The data is compiled from various experimental studies and presented for easy comparison.
| Material | Organic Linker | Gas | Temperature (K) | Pressure (bar) | Gas Uptake | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Hemimellitic Acid-Based MOF | Hemimellitic Acid | - | - | - | Data not available | Data not available | Data not available |
| Trimellitic Acid-Based MOF | Trimellitic Acid | - | - | - | Data not available | Data not available | Data not available |
| HKUST-1 (Cu-BTC) | Trimesic Acid | CH₄ | 298 | 35 | 149 cm³/cm³[1] | ~1800[2] | ~0.8 |
| CO₂ | 298 | 1 | ~2.5 mmol/g | ||||
| MIL-100(Fe) | Trimesic Acid | CO₂ | 298 | 1 | 1.91 mmol/g[3] | 1067-1199[1] | 0.5 - 0.8 |
| CH₄ | 298 | 1 | 0.36 mmol/g[4] | ||||
| H₂ | 77 | 80 | 6.0 wt%[5] | ||||
| MIL-101(Cr) | Terephthalic Acid | CO₂ | 298 | 7.1 | 6.34 mmol/g[6] | >3000[6] | ~1.5[5] |
| CO₂ | 298 | 1 | ~2.3 mmol/g[6] | ||||
| MOF-5 | Terephthalic Acid | CH₄ | 298 | 35 | ~155 cm³/cm³ | ~3800 | ~1.4 |
| Activated Carbon (AC) | - | CO₂ | 298 | 1 | 0.758 - 0.855 mmol/g[7] | ~1500 | ~0.7 |
Experimental Protocols
The data presented in this guide is based on standardized experimental protocols for evaluating gas storage in porous materials. The key experimental procedures are outlined below.
Material Synthesis
-
Solvothermal Synthesis: This is the most common method for synthesizing MOFs. The metal salt and the organic linker (e.g., trimesic acid) are dissolved in a solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel for a specific period. The resulting crystalline product is then washed and activated. For instance, the synthesis of MIL-100(Fe) involves dissolving iron nitrate (B79036) and trimesic acid in deionized water and heating the solution in an autoclave[8].
-
Room Temperature Synthesis: Some MOFs can be synthesized at room temperature, which is a more energy-efficient method. This typically involves mixing solutions of the metal salt and the deprotonated organic linker in a suitable solvent[9].
Material Activation
Before gas adsorption measurements, the synthesized material must be activated to remove any solvent molecules or unreacted starting materials from the pores. This is a critical step to ensure that the measured gas uptake is accurate.
-
Solvent Exchange: The as-synthesized material is soaked in a volatile solvent, such as methanol (B129727) or chloroform, for several hours to exchange the high-boiling-point synthesis solvent within the pores.
-
Degassing: The solvent-exchanged material is then heated under a high vacuum at a specific temperature for several hours. The degassing temperature is crucial and is typically determined from thermogravimetric analysis (TGA) to avoid thermal decomposition of the material.
Gas Adsorption Measurements
Gas adsorption isotherms are measured to determine the gas uptake capacity of the material at different pressures and a constant temperature.
-
Volumetric Method: A known amount of the activated material is placed in a sample tube. The apparatus introduces a known quantity of gas into the sample tube, and the pressure is allowed to equilibrate. The amount of gas adsorbed is calculated from the pressure change.
-
Gravimetric Method: The weight of the activated sample is continuously monitored using a microbalance as the pressure of the gas in the sample chamber is incrementally increased.
The measurements are typically performed at standard temperatures, such as 77 K (liquid nitrogen) for nitrogen adsorption (for surface area and pore size analysis) and 273 K or 298 K for gas storage capacity measurements.
Workflow for Performance Evaluation
The following diagram illustrates the typical workflow for evaluating the performance of a new porous material for gas storage applications.
Caption: Workflow for evaluating gas storage performance of porous materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering metal–organic frameworks for adsorption-based gas separations: from process to atomic scale - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. akademiabaru.com [akademiabaru.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the Synthesis Conditions of MIL-100(Fe) on Its Catalytic Properties and Stability under Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yaghi.berkeley.edu [yaghi.berkeley.edu]
Spectroscopic Analysis: Confirming Linker Coordination in Hemimellitic Acid MOFs
A comparative guide for researchers on the application of spectroscopic techniques to verify the coordination of hemimellitic acid linkers in the synthesis of metal-organic frameworks (MOFs).
The successful synthesis of a metal-organic framework (MOF) hinges on the precise coordination of the organic linker to the metal nodes. For MOFs utilizing hemimellitic acid (benzene-1,2,3-tricarboxylic acid), a polycarboxylic acid with three closely spaced carboxyl groups, confirming the desired coordination mode is a critical characterization step. This guide provides a comparative overview of key spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy—used to validate this crucial metal-linker bonding.
Comparison of Spectroscopic Techniques for Linker Coordination Analysis
Spectroscopic methods offer a powerful, non-destructive means to probe the local chemical environment of the hemimellitic acid linker within a MOF structure. The choice of technique often depends on the specific properties of the MOF and the information sought.
| Spectroscopic Technique | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information on the vibrational modes of functional groups, particularly the carboxylate groups, which are highly sensitive to their coordination environment. | Widely accessible, relatively inexpensive, and provides clear shifts in carboxylate stretching frequencies upon coordination. | Can be sensitive to water content; peak broadening can sometimes complicate interpretation. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, revealing vibrational modes. | Complements FTIR by providing information on symmetric vibrations and metal-oxygen bonds, which are often weak in FTIR. | Less sensitive to water interference than FTIR; can provide information on low-frequency metal-linker vibrations. | Fluorescence from the sample or impurities can overwhelm the Raman signal; may require higher sample concentrations. |
| Solid-State NMR (ssNMR) Spectroscopy | Probes the magnetic properties of atomic nuclei to reveal information about their local chemical environment and connectivity. | Provides detailed information on the local environment of specific atoms (e.g., ¹³C, ¹H) in the hemimellitate linker, allowing for the differentiation of coordinated and uncoordinated carboxyl groups. | Can provide unambiguous evidence of coordination and linker connectivity; sensitive to subtle changes in the local structure. | Less commonly available than FTIR/Raman; can be complex to interpret for paramagnetic metal centers; may require isotopic labeling for certain nuclei. |
Experimental Data for Linker Coordination Confirmation
The primary indicator of successful linker coordination in hemimellitic acid MOFs is the change in the vibrational frequencies of the carboxylate groups upon deprotonation and bonding to the metal center.
FTIR Spectroscopy Data
The deprotonation and coordination of the carboxylic acid groups of hemimellitic acid to a metal center result in characteristic shifts in the infrared spectrum. The most significant changes are observed in the C=O and C-O stretching regions.
| Sample | ν(C=O) of COOH (cm⁻¹) | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν = νₐₛ - νₛ (cm⁻¹) | Interpretation of Coordination |
| Hemimellitic Acid | ~1700 | - | - | - | Free carboxylic acid |
| Hypothetical M-Hemimellitate MOF (Bridging) | Absent | ~1610 - 1550 | ~1440 - 1335 | < 200 | Indicates bridging coordination of the carboxylate group. |
| Hypothetical M-Hemimellitate MOF (Chelating) | Absent | ~1560 - 1520 | ~1440 - 1400 | < 150 | Suggests a chelating coordination mode. |
| Hypothetical M-Hemimellitate MOF (Monodentate) | Absent | ~1650 - 1590 | ~1420 - 1300 | > 200 | Consistent with monodentate coordination. |
Note: The exact positions of the carboxylate stretching bands can vary depending on the metal center, the coordination geometry, and the overall framework structure.
Raman Spectroscopy Data
Raman spectroscopy provides complementary information, particularly regarding the symmetric stretching of the carboxylate groups and the low-frequency metal-oxygen vibrations.
| Sample | Key Raman Shifts (cm⁻¹) | Assignment |
| Hemimellitic Acid | ~1650, ~800 | C=C stretching of the aromatic ring, ring breathing modes. |
| Hypothetical M-Hemimellitate MOF | Shift in ring breathing modes, new bands in the 200-500 cm⁻¹ region. | Changes in the linker's vibrational modes upon coordination; Metal-Oxygen (M-O) stretching vibrations. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
FTIR Spectroscopy
-
Sample Preparation: MOF samples are typically prepared as KBr pellets. A small amount of the dried MOF powder (1-2 mg) is intimately mixed with spectroscopic grade KBr (~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for air-sensitive samples, a Nujol mull can be prepared.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is collected and automatically subtracted from the sample spectrum.
Raman Spectroscopy
-
Sample Preparation: A small amount of the crystalline MOF powder is placed on a glass microscope slide or in a capillary tube.
-
Data Acquisition: The sample is placed under the microscope objective of the Raman spectrometer. The laser is focused on the sample, and the scattered light is collected. Typical excitation wavelengths include 532 nm or 785 nm. The spectral range is set to cover both the linker vibrations and the metal-oxygen modes (e.g., 100-3500 cm⁻¹). The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
Solid-State NMR Spectroscopy
-
Sample Preparation: The dried MOF powder is packed into a solid-state NMR rotor (e.g., zirconia rotor). The amount of sample required depends on the nucleus being observed and the spectrometer's sensitivity.
-
Data Acquisition: The rotor is placed in the NMR probe and spun at a specific magic angle spinning (MAS) rate (typically 5-15 kHz) to average out anisotropic interactions. For ¹³C ssNMR, cross-polarization (CP) from ¹H is often used to enhance the signal. A typical ¹³C CP/MAS experiment involves setting appropriate contact times and recycle delays to ensure quantitative results. Chemical shifts are referenced to a standard compound (e.g., adamantane (B196018) for ¹³C).
Visualization of Analytical Workflow and Linker Coordination
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for confirming linker coordination in hemimellitic acid MOFs.
Potential Coordination Modes of Hemimellitic Acid
Caption: Possible coordination modes of the hemimellitate linker to metal centers (M).
Stability of Metal-Organic Frameworks: A Comparative Guide on Benzenetricarboxylic Acid Isomers
A detailed comparison of the thermal, chemical, and mechanical stability of Metal-Organic Frameworks (MOFs) synthesized from trimesic acid (1,3,5-BTC), trimellitic acid (1,2,4-BTC), and hemimellitic acid (1,2,3-BTC).
The stability of Metal-Organic Frameworks (MOFs) is a critical factor for their practical application in fields ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker, including its isomeric form, can significantly influence the resulting framework's robustness. This guide provides a comparative assessment of the stability of MOFs synthesized from the three isomers of benzenetricarboxylic acid: the highly symmetric trimesic acid (1,3,5-BTC), the less symmetric trimellitic acid (1,2,4-BTC), and the sterically hindered hemimellitic acid (1,2,3-BTC).
Influence of Isomer Structure on MOF Stability: A Summary
The geometry of the benzenetricarboxylic acid isomers plays a crucial role in the coordination environment and the resulting topology of the MOF, which in turn dictates its stability.
-
1,3,5-BTC (Trimesic Acid): The symmetrical arrangement of the carboxylate groups allows for the formation of highly ordered and often highly porous structures with uniform coordination environments. This high symmetry and the ability to form strong, well-defined secondary building units (SBUs) generally lead to MOFs with notable thermal and mechanical stability.
-
1,2,4-BTC (Trimellitic Acid): The asymmetric substitution pattern of this isomer can lead to more complex and less predictable coordination modes. This can result in frameworks with lower porosity and potentially lower thermal and mechanical stability compared to their 1,3,5-BTC counterparts. However, the varied coordination can also lead to unique properties and applications.
-
1,2,3-BTC (Hemimellitic Acid): The adjacent positioning of the three carboxylate groups introduces significant steric hindrance. This can make the formation of stable, porous crystalline frameworks challenging. Under typical solvothermal synthesis conditions, the starting 1,2,3-H3btc reagents can even undergo in situ ligand reactions, transforming into different ligands during the MOF's formation. This reactivity can lead to a variety of structures, but often with compromised stability.
Comparative Stability Data
While direct comparative studies across all three isomers are scarce, the available data for representative MOFs are summarized below.
Thermal Stability
Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of MOFs. The decomposition temperature (Td) is a key parameter, indicating the temperature at which the framework begins to collapse.
| MOF Example | Ligand Isomer | Metal Center | Decomposition Temperature (Td) | Citation |
| HKUST-1 | 1,3,5-BTC | Cu(II) | ~350 °C | |
| MIL-96(Al) | 1,3,5-BTC | Al(III) | ~500 °C | |
| Zn-MOF | 1,2,3-BTC | Zn(II) | Varies (often lower due to in situ reactions) | |
| Ln-MOF | 1,2,4-BTC derivative | Sm(III), Tb(III) | Not specified | [1] |
Note: Data for 1,2,3-BTC and 1,2,4-BTC based MOFs are limited and often part of studies not focused on a systematic stability comparison.
Chemical Stability
Chemical stability is often assessed by exposing the MOF to various aqueous solutions (acidic, basic, and neutral) and organic solvents, followed by characterization using Powder X-ray Diffraction (PXRD) to check for structural integrity.
| MOF Example | Ligand Isomer | Stability in Water | Stability in Acid (e.g., HCl) | Stability in Base (e.g., NaOH) | Citation |
| HKUST-1 | 1,3,5-BTC | Limited, sensitive to moisture | Unstable | Unstable | |
| MIL-96(Al) | 1,3,5-BTC | Stable | Stable in a wide pH range (3-10) | Stable in a wide pH range (3-10) | |
| ZIF-8 | Imidazole-based | Stable in boiling water and NaOH | Unstable | Stable | |
| UiO-66 | Terephthalic acid | High | High | Moderate |
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of MOFs.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal decomposition temperature of the MOF.
-
Methodology:
-
A small sample of the activated MOF (typically 5-10 mg) is placed in an alumina (B75360) or platinum pan.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature is typically identified as the onset temperature of the major weight loss step corresponding to the decomposition of the organic linker.
-
Chemical Stability Testing
-
Objective: To assess the structural integrity of the MOF after exposure to different chemical environments.
-
Methodology:
-
A known amount of the activated MOF is immersed in a specific solvent (e.g., water, ethanol, acidic or basic aqueous solutions of known pH) for a defined period (e.g., 24 hours) at a specific temperature (e.g., room temperature or elevated temperatures).
-
After the exposure period, the solid is recovered by centrifugation or filtration, washed with a suitable solvent (e.g., water or ethanol), and dried.
-
The crystallinity and structural integrity of the treated MOF are analyzed using Powder X-ray Diffraction (PXRD). The PXRD pattern of the treated sample is compared to that of the as-synthesized MOF. A significant loss of peak intensity or the appearance of new peaks indicates framework decomposition.
-
Logical Framework for Isomer Influence on MOF Stability
The following diagram illustrates the logical relationship between the choice of benzenetricarboxylic acid isomer and the expected stability of the resulting MOF.
References
Benchmarking the properties of hemimellitic acid-derived polymers against other functional materials
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel functional materials with tailored properties for advanced applications, including drug delivery and high-performance engineering, hemimellitic acid presents an intriguing, albeit lesser-explored, building block. This guide provides a comparative analysis of the projected properties of hemimellitic acid-derived polymers against a range of well-established functional materials. Due to the limited availability of direct experimental data on hemimellitic acid-based polymers in the public domain, this comparison draws upon data from structurally analogous polymers, particularly poly(amide-imide)s derived from its isomer, trimellitic anhydride (B1165640), and other relevant functional polymers.
Executive Summary
Hemimellitic acid, with its unique 1,2,3-tricarboxylic acid substitution pattern on a benzene (B151609) ring, offers the potential for creating polymers with distinct architectures and properties. Theoretically, the vicinal carboxylic acid groups could lead to polymers with enhanced solubility and unique chelation capabilities, which are advantageous for drug delivery systems. However, a comprehensive experimental validation of these properties is not yet widely published. This guide benchmarks the anticipated performance of hemimellitic acid-derived polymers against established materials such as poly(amide-imide)s from trimellitic anhydride, polyimides, and various biocompatible polymers, providing a framework for future research and development.
Comparison of Key Performance Indicators
To facilitate a clear comparison, the following tables summarize the key thermal, mechanical, and drug delivery-related properties of various functional polymers. The data for hemimellitic acid-derived polymers are projected based on structurally similar materials and theoretical considerations.
Table 1: Thermal Properties of Functional Polymers
| Polymer | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |
| Hemimellitic Acid-Derived Poly(amide-imide) (Projected) | 270 - 350 | > 450 |
| Trimellitic Anhydride-Derived Poly(amide-imide) | 281 - 377[1][2] | > 520[3] |
| Aromatic Polyimides (General) | 300 - 400[4] | > 500 |
| Poly(lactic-co-glycolic acid) (PLGA) | 40 - 60 | ~300 |
| Chitosan | ~200 | ~280 |
| Alginate | ~150 | ~250 |
Table 2: Mechanical Properties of Functional Polymers
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Hemimellitic Acid-Derived Poly(amide-imide) (Projected) | 80 - 110 | 1.5 - 2.0 | 5 - 10 |
| Trimellitic Anhydride-Derived Poly(amide-imide) | 94 - 120[5] | 1.85 - 2.18[5] | 7 - 15[5] |
| Aromatic Polyimides (General) | 90 - 130 | 2.5 - 4.0[5] | 5 - 15 |
| Poly(lactic-co-glycolic acid) (PLGA) | 41 - 55 | 1.4 - 2.8 | 2 - 10 |
| Chitosan (film) | 30 - 130 | 1.0 - 2.5 | 5 - 50 |
| Alginate (film) | 30 - 100 | 0.5 - 2.0 | 2 - 20 |
Table 3: Biocompatibility and Drug Delivery Characteristics
| Polymer | Biocompatibility | Biodegradability | Drug Loading Efficiency (%) | Common Drug Release Mechanism |
| Hemimellitic Acid-Derived Polymers (Projected) | Expected to be good | Potentially biodegradable | Dependent on formulation | Diffusion, pH-responsive |
| Poly(lactic-co-glycolic acid) (PLGA) | Excellent | Yes | 70 - 95 | Bulk erosion, diffusion |
| Chitosan | Excellent | Yes (enzymatic) | 50 - 90 | Swelling, diffusion, ionic interaction |
| Alginate | Excellent | Yes | 60 - 85 | Swelling, diffusion, ion exchange |
| Poly(ethylene glycol) (PEG) | Excellent | No | N/A (used as hydrophilic block) | N/A |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of poly(amide-imide)s, which can be adapted for hemimellitic acid-derived counterparts.
Synthesis of Poly(amide-imide) via Direct Polycondensation
This method involves the reaction of a diacid-imide with a diamine in the presence of a condensing agent.
Materials:
-
Diacid-imide monomer (derived from hemimellitic anhydride and an amino acid)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Triphenyl phosphite (B83602) (TPP)
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diacid-imide monomer, aromatic diamine, and calcium chloride in NMP.
-
Add pyridine to the solution and stir until a homogeneous mixture is obtained.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triphenyl phosphite to the reaction mixture.
-
After the addition is complete, raise the temperature to 100°C and maintain for 3-5 hours under a continuous nitrogen stream.[3]
-
Precipitate the resulting polymer by pouring the cooled reaction mixture into a large volume of methanol (B129727).
-
Filter the polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., imide and amide linkages).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
-
Tensile Testing: To measure the mechanical properties such as tensile strength, modulus, and elongation at break.
-
In Vitro Biocompatibility Assays: To assess the cytotoxicity and cell viability using cell lines like fibroblasts or macrophages.
-
Drug Loading and Release Studies: To determine the drug loading efficiency and in vitro drug release kinetics using techniques like UV-Vis spectroscopy or HPLC.
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. zeusinc.com [zeusinc.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Benzene-1,2,3-tricarboxylic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Benzene-1,2,3-tricarboxylic acid (also known as Hemimellitic acid). Adherence to these procedures is vital for protecting personnel and the environment.
Immediate Safety and Handling
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Before handling for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1] All handling of the solid material should be done in a well-ventilated area, preferably a chemical fume hood, to prevent the dispersion of dust.[1]
Core Disposal Procedure
The primary and mandated method for disposing of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or mixed with regular trash.[2][3]
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste containing this compound, including contaminated items like gloves, weigh boats, or filter paper, in a designated waste container.[1][2] The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[4]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Keep organic acid waste separate from bases, oxidizers, and other incompatible materials.[4][5]
-
Labeling: Clearly label the waste container with its contents. The label must include the full chemical name, "this compound," and any other components present.[4][6] Affix the appropriate hazardous waste labels as required by your institution and local regulations.[7]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until it is collected.[1][8]
-
Arranging Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1] Follow their specific instructions for packaging and documentation.
Disposal and Safety Summary
The following table summarizes key hazard information and precautionary statements related to the disposal of this compound from its Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Precautionary Statement (Disposal) | Recommended Action |
| Skin Irritation | H315 | P501: Dispose of contents/ container to an approved waste disposal plant. | Collect waste in a designated, sealed container and arrange for professional disposal. |
| Serious Eye Irritation | H319 | P501: Dispose of contents/ container to an approved waste disposal plant. | Do not dispose of in standard lab or municipal trash. Follow hazardous waste protocols. |
| Respiratory Irritation | H335 | P501: Dispose of contents/ container to an approved waste disposal plant. | Handle solid material in a way that avoids dust creation; use a fume hood.[1] |
Experimental Protocols
Specific experimental protocols for the on-site treatment or neutralization of this compound are not recommended for general laboratory practice. Such procedures can be hazardous, may not be compliant with regulations, and should only be attempted by trained personnel under the direct guidance of an EHS professional. The universally accepted and safest protocol is the segregation, collection, and transfer of the chemical waste to a licensed disposal facility. Some sources suggest that for disposal, the material might be dissolved in a combustible solvent for incineration in a specialized facility, but this must be performed by the licensed disposal company.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. geo.utexas.edu [geo.utexas.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ptb.de [ptb.de]
- 7. carleton.ca [carleton.ca]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Essential Safety and Operational Guide for Handling Benzene-1,2,3-tricarboxylic Acid
This document provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Benzene-1,2,3-tricarboxylic acid (CAS No. 569-51-7). The following procedural guidance covers personal protective equipment (PPE), safe handling, and disposal.
Hazard Identification and Risk Assessment
This compound, also known as hemimellitic acid, is a white crystalline powder that poses the following hazards:
-
Skin Irritation : Causes skin irritation upon contact.
-
Eye Irritation : Causes serious eye irritation.
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled.
Before beginning any work, a thorough risk assessment must be conducted to identify potential exposure scenarios and establish appropriate control measures.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent exposure. The following table summarizes the minimum required PPE.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Safety Glasses with side shields | Must be worn at all times when handling the chemical to protect against dust particles. A face shield may be required for operations with a high risk of dust generation. |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile or Neoprene gloves are recommended for handling organic acids.[1] Always inspect gloves for tears or punctures before use. For incidental contact, change gloves immediately upon contamination. |
| Laboratory Coat | A standard lab coat should be worn to protect against skin contact. Ensure it is fully buttoned. | |
| Respiratory Protection | NIOSH-approved Particulate Respirator (e.g., N95) | Required when engineering controls are insufficient or when dust may be generated (e.g., weighing, transferring powder).[2] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan minimizes the risk of exposure.
A. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[3][4][5]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, are readily accessible.
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce the potential for exposure and waste generation.[4]
B. Handling the Chemical:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Dispensing Powder: When weighing or transferring the powder, perform the task slowly and carefully to minimize dust creation.[5] Using equipment like a ventilated balance enclosure is highly recommended.
-
Solution Preparation: If making a solution, add the powder to the solvent slowly. Avoid splashing.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]
C. Post-Handling:
-
Decontamination: Clean the work area thoroughly after completion of the task.
-
Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands immediately.
Emergency and Spill Response
A. Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
B. Spill Cleanup:
-
Minor Spill (Powder):
-
Alert personnel in the immediate area.[3]
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a spill kit with absorbent pads to avoid raising dust.[3][8]
-
Carefully sweep or wipe up the material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent entry.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used PPE, paper towels, and excess chemical, in a clearly labeled, sealed, and compatible hazardous waste container.[4]
-
Liquid Waste: Collect any solutions in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[2][6]
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Detailed experimental protocols for testing the permeation and degradation of specific glove materials with this compound are not available in standard safety literature. The selection of PPE is therefore based on the chemical's classification as an irritant solid and general data for organic acids. For critical applications, it is recommended to consult directly with PPE manufacturers for specific testing data or to select materials known to be resistant to a broad range of acidic compounds, such as butyl rubber or Viton™, though nitrile and neoprene are suitable for incidental contact.[1]
Visualization of Safe Handling Workflow
The following diagram illustrates the decision-making process and logical flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. chemos.de [chemos.de]
- 3. umdearborn.edu [umdearborn.edu]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
